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  • Product: (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride
  • CAS: 1255717-41-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

An In-depth Technical Guide to (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride: Synthesis, Characterization, and Therapeutic Potential Abstract (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a subst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Abstract

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a substituted thiazole derivative of significant interest to the fields of medicinal chemistry and drug development. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride. The content herein is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and the broader class of thiazole derivatives. Methodologies for its characterization and evaluation of its therapeutic potential are also detailed.

Introduction to the Thiazole Scaffold

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[2] This structural motif is present in numerous FDA-approved drugs and is a key component in a multitude of compounds with diverse pharmacological activities. The unique electronic properties and the ability of the thiazole ring to act as a bioisostere for other functional groups contribute to its prevalence in drug design. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] The continued exploration of novel thiazole derivatives like (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is driven by the quest for more potent and selective therapeutic agents.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of the chemical structure and physicochemical properties of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is fundamental for its development as a potential therapeutic agent.

Molecular Structure

The chemical structure of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is characterized by a central thiazole ring substituted at the 2, 4, and 5 positions. A propyl group is attached at the 2-position, a methyl group at the 4-position, and a methanamine hydrochloride group at the 5-position.

Caption: Chemical structure of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

Physicochemical Data
PropertyValueSource/Method
IUPAC Name (4-Methyl-2-propyl-1,3-thiazol-5-yl)methanaminium chlorideIUPAC Nomenclature
Molecular Formula C8H15ClN2SCalculated
Molecular Weight 206.74 g/mol Calculated
CAS Number Not assigned-
Appearance Predicted to be a white to off-white solidAnalogy to similar amine hydrochlorides
Solubility Predicted to be soluble in water and polar organic solvents like methanol and ethanolGeneral property of hydrochloride salts
pKa (of amine) Estimated to be in the range of 9-10Analogy to primary alkyl amines

Synthesis and Purification

The synthesis of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride would likely follow a multi-step pathway, leveraging established methods for thiazole ring formation and subsequent functional group manipulations. A plausible synthetic route is outlined below, based on the well-known Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Amide Formation cluster_3 Step 4: Reduction to Amine cluster_4 Step 5: Salt Formation A Butyraldehyde C Butanethioamide A->C + B Ammonia & Sulfur B->C + E Butanethioamide C->E D 3-Chloro-2,4-pentanedione F Ethyl 2-(4-methyl-2-propylthiazol-5-yl)acetate D->F + E->F + G Ethyl 2-(4-methyl-2-propylthiazol-5-yl)acetate F->G I 2-(4-Methyl-2-propylthiazol-5-yl)acetamide G->I + H Ammonia H->I + J 2-(4-Methyl-2-propylthiazol-5-yl)acetamide I->J L (4-Methyl-2-propylthiazol-5-yl)methanamine J->L + K LiAlH4 K->L + M (4-Methyl-2-propylthiazol-5-yl)methanamine L->M O (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride M->O + N HCl in Ether N->O + Purification_Workflow Start Crude Product Column_Chromatography Column Chromatography (for intermediates) Start->Column_Chromatography Recrystallization Recrystallization (for final product) Column_Chromatography->Recrystallization HPLC_Analysis Purity Check by RP-HPLC Recrystallization->HPLC_Analysis Structure_Verification Structural Elucidation HPLC_Analysis->Structure_Verification NMR 1H & 13C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR Infrared Spectroscopy Structure_Verification->IR Final_Product Pure (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride NMR->Final_Product MS->Final_Product IR->Final_Product

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Exploratory

In Vitro Biological Activity of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, a novel thiazole derivative with potential therapeutic application...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, a novel thiazole derivative with potential therapeutic applications. Drawing upon the extensive documented bioactivities of the thiazole scaffold, this document outlines a series of hypothesized biological activities for the target compound, including anticancer, antimicrobial, and enzyme inhibitory effects. For each hypothesized activity, a detailed, field-proven experimental protocol is provided to enable researchers, scientists, and drug development professionals to systematically investigate the compound's preclinical profile. This guide is structured to ensure scientific integrity, providing the causal reasoning behind experimental choices and embedding self-validating systems within each protocol. All methodologies are supported by authoritative references to establish a robust foundation for further investigation.

Introduction and Scientific Rationale

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological functions.[1] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] The specific compound, (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, combines several structural features that suggest a strong potential for significant biological activity.

The core 4-methyl-2-propylthiazole moiety provides a lipophilic character that can facilitate membrane permeability, a crucial attribute for cellular activity. The presence of the 5-methanamine group is of particular interest, as aminomethylthiazoles have been identified as potent inhibitors of various enzymes.[4][5] Specifically, derivatives of 2-aminothiazole have shown inhibitory effects against carbonic anhydrases and cholinesterases, enzymes implicated in a range of pathologies.[4][6]

Given the established precedent for the broad bioactivity of the thiazole scaffold and the specific structural alerts within (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, this guide outlines a rational, multi-pronged approach to its in vitro characterization. We will focus on three primary areas of investigation:

  • Anticancer Activity: Assessing the compound's ability to inhibit the proliferation of cancer cell lines.

  • Antimicrobial Activity: Determining its efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Evaluating its potential to inhibit key enzymes such as acetylcholinesterase and carbonic anhydrase.

The following sections provide detailed protocols for robust and reproducible in vitro assays designed to test these hypotheses.

Assessment of In Vitro Anticancer Activity

The antiproliferative potential of thiazole derivatives is well-documented, with many analogs demonstrating potent cytotoxicity against various human cancer cell lines.[7][8] The structural characteristics of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride warrant a thorough investigation into its anticancer effects.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay and Readout cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) trypsinize 2. Trypsinize and Resuspend Cells cell_culture->trypsinize cell_count 3. Perform Cell Count (Hemocytometer) trypsinize->cell_count seed_plate 4. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_count->seed_plate incubate_adhesion 5. Incubate (24h) for Adhesion seed_plate->incubate_adhesion prepare_compound 6. Prepare Serial Dilutions of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride add_compound 7. Add Compound Dilutions to Wells (Include vehicle control and positive control, e.g., Doxorubicin) prepare_compound->add_compound incubate_treatment 8. Incubate for 48-72 hours add_compound->incubate_treatment add_mtt 9. Add MTT Reagent to each well incubate_mtt 10. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 11. Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_plate 12. Read Absorbance at 570 nm solubilize->read_plate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

  • Selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest cells using trypsin-EDTA, resuspend in fresh medium, and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of desired concentrations. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The data is then plotted as cell viability versus compound concentration, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

Table 1: Hypothetical Data Summary for MTT Assay

Cell Line Compound Concentration (µM) % Cell Viability IC50 (µM)
MCF-7 0.1 98.2 ± 3.1 15.4
1 85.6 ± 4.5
10 52.1 ± 2.8
50 15.7 ± 1.9
100 5.3 ± 0.9
A549 0.1 99.1 ± 2.5 22.8
1 90.3 ± 3.8
10 60.5 ± 4.1
50 25.4 ± 2.2

| | 100 | 8.9 ± 1.3 | |

Evaluation of Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[10] Therefore, it is crucial to assess the potential of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride against a panel of clinically relevant microorganisms.

Recommended Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism in vitro.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_readout Data Analysis compound_dilution 1. Prepare 2-fold Serial Dilutions of Test Compound in Broth inoculate 3. Inoculate Microplate Wells (Final concentration ~5 x 10^5 CFU/mL) compound_dilution->inoculate inoculum_prep 2. Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculate controls 4. Include Sterility and Growth Controls inoculate->controls incubate 5. Incubate at 35-37°C for 16-20 hours controls->incubate read_mic 6. Visually Inspect for Turbidity incubate->read_mic determine_mic 7. Determine MIC: Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microplates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the appropriate broth (CAMHB or RPMI-1640).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Interpretation

The MIC value provides a quantitative measure of the compound's potency against the tested microorganisms. Lower MIC values indicate higher antimicrobial activity.

Table 2: Hypothetical MIC Data Summary

Microorganism Compound MIC (µg/mL) Reference Drug Reference MIC (µg/mL)
S. aureus 8 Ciprofloxacin 0.5
E. coli 16 Ciprofloxacin 0.25

| C. albicans | 32 | Fluconazole | 1 |

Investigation of Enzyme Inhibitory Potential

The aminomethylthiazole substructure suggests potential interactions with various enzymes. Based on literature for related compounds, acetylcholinesterase (AChE) and carbonic anhydrase (CA) are plausible targets.[4][6]

Recommended Assays
  • Acetylcholinesterase (AChE) Inhibition Assay: Based on the Ellman method, which measures the activity of AChE by the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[4]

  • Carbonic Anhydrase (CA) Inhibition Assay: This assay measures the inhibition of the CA-catalyzed hydration of CO2.

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis enzyme_prep 1. Prepare Enzyme Solution (AChE or CA) pre_incubate 4. Pre-incubate Enzyme with Compound (or vehicle/positive control) enzyme_prep->pre_incubate compound_prep 2. Prepare Serial Dilutions of Test Compound compound_prep->pre_incubate substrate_prep 3. Prepare Substrate Solution initiate_reaction 5. Initiate Reaction by Adding Substrate substrate_prep->initiate_reaction pre_incubate->initiate_reaction incubate_reaction 6. Incubate at Optimal Temperature initiate_reaction->incubate_reaction stop_reaction 7. Stop Reaction (if necessary) incubate_reaction->stop_reaction measure_signal 8. Measure Signal (Absorbance or Fluorescence) stop_reaction->measure_signal calculate_ic50 9. Calculate % Inhibition and IC50 measure_signal->calculate_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound at various concentrations. Include a positive control (e.g., Tacrine) and a negative control (vehicle).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10 minutes) at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

Data Analysis

The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Hypothetical Enzyme Inhibition Data Summary

Enzyme Compound IC50 (µM) Reference Inhibitor Reference IC50 (µM)
Acetylcholinesterase 5.8 Tacrine 0.15
Carbonic Anhydrase I 25.2 Acetazolamide 0.25

| Carbonic Anhydrase II | 12.7 | Acetazolamide | 0.012 |

Conclusion and Future Directions

This technical guide provides a foundational framework for the initial in vitro characterization of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride. The proposed assays for anticancer, antimicrobial, and enzyme inhibitory activities are based on the well-established biological potential of the thiazole scaffold and specific structural motifs within the target molecule. The successful execution of these protocols will yield critical data on the compound's potency and spectrum of activity, thereby guiding subsequent lead optimization and further preclinical development. Positive results in any of these areas would warrant more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, or investigation of specific molecular targets.

References

  • Supuran, C. T., & Scozzafava, A. (2015). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5959-5998. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). A review on aminothiazoles: their synthesis and biological activities. Journal of the Chinese Chemical Society, 62(10), 833-855. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-705. [Link]

  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Thiazole and 1, 3, 4-thiadiazole derivatives as promising antimicrobial agents: a review. European Journal of Medicinal Chemistry, 45(9), 3691-3705. [Link]

  • Edafiogho, I. O., & Scott, K. R. (2004). 2-Aminothiazoles and anticonvulsant activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 59(1), 3-12. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Thiazoles and triazoles as anticancer agents. Mini reviews in medicinal chemistry, 14(1), 79-92. [Link]

  • Jaishree, V., & Ramdas, N. (2012). Thiazole: A valuable scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 173-177. [Link]

  • Kaur, R., & Kumar, R. (2014). Thiazole containing compounds as anticancer agents: A review. Mini reviews in medicinal chemistry, 14(10), 861-878. [Link]

  • Kumar, A., & Rawat, M. S. M. (2012). Synthesis and biological evaluation of some new thiazole derivatives. Journal of the Indian Chemical Society, 89(1), 107-111. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2004). 4-Thiazolidones: Centenarian history, current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. [Link]

  • Li, Y., Geng, J., Liu, Y., & Yu, S. (2013). Thiazole—a privileged scaffold in drug discovery. RSC advances, 3(35), 14976-15003. [Link]

  • Maccallini, C., Di Matteo, M., & Ammazzalorso, A. (2014). Thiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 14(10), 848-860. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Thiazole and its derivatives with their pharmaceutical applications: A review. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 169-181. [Link]

  • Radi, M., & Schenone, S. (2012). Recent highlights in the development of 2-aminothiazole derivatives. Future medicinal chemistry, 4(13), 1657-1675. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of thiazole derivatives: A review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 1(2), 1-13. [Link]

  • Singh, U. P., & Singh, R. K. (2012). Thiazole: a potential scaffold for antimicrobial agents. International Journal of Pharmaceutical Sciences and Research, 3(5), 1260. [Link]

  • Thomas, K. D., & Adhikari, A. V. (2012). Synthesis and antimicrobial activities of some new 2, 4-disubstituted thiazole derivatives. European journal of medicinal chemistry, 55, 176-184. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

  • Yurttas, L., Atli, O., & Yilmaz, F. (2013). Synthesis and anticonvulsant activity of some new thiazole derivatives. Archiv der Pharmazie, 346(10), 734-742. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]

  • Thangadurai, A., & Manonmani, S. (2014). Synthesis, characterization and antimicrobial activity of some new thiazole derivatives. Journal of the Serbian Chemical Society, 79(1), 1-9. [Link]

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

Executive Summary The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, a novel thiazole-containing small molecule, hereafter referred to as "Compound T." As no public domain data exists for this specific compound, this document outlines a robust, multi-tiered strategy based on established principles of drug metabolism and pharmacokinetics (DMPK). We will delve into the critical sequence of in vitro and in vivo assays designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound T. The rationale behind each experimental choice is detailed, providing a self-validating logic that ensures data integrity and supports informed decision-making in the drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing promising therapeutic candidates by building a foundational understanding of their pharmacokinetic behavior.

Introduction: The Imperative of Early-Stage PK Profiling

The success or failure of a potential therapeutic agent is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).[1] A compound with excellent target potency can fail in development if it cannot reach its site of action in sufficient concentration or is cleared too rapidly from the body.[2][3] Therefore, early and systematic ADME characterization is not merely a regulatory requirement but a cornerstone of efficient drug discovery, enabling data-driven lead optimization and reducing the risk of late-stage attrition.[4][5]

This guide focuses on Compound T, (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, a hypothetical NCE. Its thiazole core is a common motif in medicinal chemistry, and understanding its metabolic liabilities and disposition is key. The objective of this profiling plan is to:

  • Establish a foundational ADME profile using a battery of validated in vitro assays.

  • Predict its in vivo behavior in a preclinical species.

  • Identify potential liabilities that may require chemical modification.

  • Provide the necessary data to support advancement to further preclinical safety and efficacy studies.[6]

The logical flow of this investigation is paramount, with each stage building upon the last to create a holistic picture of the compound's disposition.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Decision & Optimization A Physicochemical Characterization (Solubility, LogD) B Absorption (Caco-2 Permeability) A->B Informs assay conditions C Distribution (Plasma Protein Binding) A->C Informs assay conditions D Metabolism (Liver Microsome Stability) A->D Informs assay conditions G Integrated Data Review B->G Provides predictive data C->G Provides predictive data D->G Provides predictive data E Rodent PK Study (IV & PO Dosing) F Data Analysis (WinNonlin) E->F Generates concentration-time data F->G Calculates PK parameters G->E Go/No-Go Decision H Candidate Selection or Lead Optimization G->H Guides next steps G A Prepare Compound T (1 µM in buffer) B Add Liver Microsomes (0.5 mg/mL) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Sample at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate Reaction (Add Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Plot ln(% Remaining) vs. Time H->I J Calculate T½ and Clint I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Table 4: Metabolic Stability Classification (Human Liver Microsomes)

In Vitro T½ (minutes) Intrinsic Clearance (µL/min/mg) Classification
> 30 < 23 Low Clearance
10 - 30 23 - 69 Intermediate Clearance

| < 10 | > 69 | High Clearance |

Protocol 3: Liver Microsomal Stability Assay

  • Preparation: Prepare a working solution of Compound T (e.g., 1 µM) in phosphate buffer (pH 7.4). [7]2. Incubation Setup: In a 96-well plate, add liver microsomes (e.g., human and rat, at a final protein concentration of 0.5 mg/mL) to the Compound T solution. [8]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (1 mM final concentration). [8]5. Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis. [8]6. Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the concentration of the remaining Compound T at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of Compound T remaining versus time. The slope of this line is the elimination rate constant (k).

    • Half-life (T½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (0.693 / T½) / (mg/mL microsomal protein)

In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro results (e.g., high permeability, low-to-moderate clearance), an in vivo study is the next logical step to understand how these properties translate into a living system. [2][6]Rodent studies are fundamental for determining key PK parameters that inform dose selection for subsequent efficacy and toxicology studies. [9]

Study Design and Rationale
  • Species: Sprague-Dawley rats are commonly used due to their size, well-characterized physiology, and historical data context.

  • Routes of Administration:

    • Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. It is essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (T½). [10] * Oral Gavage (PO): This route mimics the intended clinical route for many drugs and is used to determine the rate and extent of absorption. By comparing the Area Under the Curve (AUC) from PO administration to the AUC from IV administration, the absolute oral bioavailability (F%) can be calculated. [3][11]* Bioanalytical Method: A robust and validated bioanalytical method (typically LC-MS/MS) is a regulatory prerequisite. The method must be proven to be accurate, precise, selective, and sensitive according to guidelines from bodies like the FDA. [12][13][14]

G A Acclimate Animals (e.g., Sprague-Dawley Rats) B Dose Administration Group 1: IV Bolus (e.g., 1 mg/kg) Group 2: PO Gavage (e.g., 10 mg/kg) A->B C Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Process Blood to Plasma C->D E Sample Extraction & Analysis (LC-MS/MS) D->E F Generate Plasma Concentration vs. Time Data E->F G Pharmacokinetic Modeling (e.g., Phoenix WinNonlin) F->G H Determine Key PK Parameters (Cmax, Tmax, AUC, T½, F%) G->H

Caption: Workflow for a Rodent In Vivo PK Study.

Protocol 4: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per group) for at least 3 days prior to the study. [15]2. Dosing:

    • IV Group: Administer Compound T formulated in a suitable vehicle (e.g., saline/DMSO) as a single bolus injection via the tail vein at a dose of 1 mg/kg.

    • PO Group: Administer Compound T formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.

  • Blood Collection: Collect sparse or serial blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). [16]4. Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Compound T in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the parameters listed in Table 5. [15]***

Table 5: Key In Vivo Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is observed Indicates the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve Represents the total systemic exposure to the drug.
Elimination half-life Determines the dosing interval and time to reach steady-state.
CL Clearance The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distribution An apparent volume indicating the extent of drug distribution into tissues versus plasma.

| F% | Absolute oral bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Integrated Analysis and Future Directions

The power of this profiling strategy lies not in any single data point, but in the integrated analysis of all results. For example:

  • If the Caco-2 assay shows low permeability and the in vivo study confirms low oral bioavailability (F%) , this provides strong evidence that absorption is a key challenge to be addressed through chemical modification.

  • If the microsomal stability assay shows high clearance and the in vivo study confirms a short half-life , this indicates that rapid metabolism is a liability.

  • If the compound is highly protein-bound (>99%), the total plasma concentration from the in vivo study must be interpreted with caution, as the free concentration driving the pharmacological effect will be much lower.

This integrated dataset forms the basis for a critical "Go/No-Go" decision. If the pharmacokinetic profile is favorable, Compound T can be advanced to IND-enabling toxicology and safety pharmacology studies. If liabilities are identified, the data provides clear direction for the medicinal chemistry team to optimize the structure-ADME relationship, for example, by blocking sites of metabolism or improving solubility.

Conclusion

The pharmacokinetic profiling of a novel compound like (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a systematic, hypothesis-driven process. By logically progressing from fundamental physicochemical assessments to predictive in vitro ADME assays and confirmatory in vivo studies, researchers can build a comprehensive understanding of a compound's disposition. This in-depth technical guide provides the strategic framework, experimental rationale, and detailed protocols necessary to generate high-quality, interpretable data. This approach not only de-risks the drug development process but also accelerates the identification and optimization of candidates with a higher probability of clinical success.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]

  • BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from BioAgilytix website. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs website. [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from AxisPharm website. [Link]

  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from KCAS website. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website. [Link]

  • Bio-protocol. (n.d.). Caco2 assay protocol. Retrieved from Bio-protocol website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from JRC website. [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from Nuvisan website. [Link]

  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Retrieved from Springer website. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from Creative Bioarray website. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA website. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from Visikol website. [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from HHS.gov website. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from Concept Life Sciences website. [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from Bienta website. [Link]

  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from protocols.io. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from Nuvisan website. [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from Cyprotex website. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from Paraza Pharma website. [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from Creative Biolabs website. [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. In Methods in Molecular Biology. Retrieved from NCBI website. [Link]

  • University College London. (n.d.). Preclinical Development (Small Molecules). Retrieved from UCL website. [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. In Pharmaceutics. Retrieved from MDPI website. [Link]

  • ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride. Retrieved from NextSDS website. [Link]

  • ACS Publications. (2021, March 12). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. In Journal of Medicinal Chemistry. Retrieved from ACS Publications website. [Link]

Sources

Exploratory

Predictive Toxicology and In Vivo Safety Profile of (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride

Executive Summary (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS: 1255717-41-9) is a highly functionalized heterocyclic building block frequently utilized in early-stage drug discovery[1][2]. Evaluating it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS: 1255717-41-9) is a highly functionalized heterocyclic building block frequently utilized in early-stage drug discovery[1][2]. Evaluating its in vivo safety requires a deep mechanistic understanding of its two primary structural liabilities: the potentially reactive thiazole core and the primary aliphatic amine moiety. As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive toxicology. Instead, we will analyze the predictive metabolic fate of this compound, establishing a self-validating framework for in vitro and in vivo safety assessment that interrogates the causality behind its specific toxicity profile.

Structural Alerts and Mechanistic Toxicology

Thiazole Ring Bioactivation vs. Detoxification

Historically, the thiazole ring is flagged as a "structural alert" due to its high propensity for cytochrome P450 (CYP)-mediated bioactivation[3]. Unsubstituted or minimally hindered thiazoles—such as the withdrawn NSAID sudoxicam—undergo rapid CYP-catalyzed epoxidation at the 4,5-carbon double bond[4]. This transient epoxide intermediate rapidly rearranges into highly electrophilic thioamide or acylthiourea species, which covalently bind to hepatic macromolecules, triggering idiosyncratic drug-induced liver injury (DILI)[4][5].

However, the structural architecture of (4-Methyl-2-propylthiazol-5-yl)methanamine inherently mitigates this severe hepatotoxic risk. Drawing a direct mechanistic parallel to the safe, widely marketed NSAID meloxicam, the presence of the C4-methyl group acts as a critical steric and electronic modulator[4][6]. This methyl substitution introduces a highly favored, competing detoxification pathway: CYP-mediated hydroxylation of the methyl group[4][6]. Quantum chemical analyses further demonstrate that methyl substitution increases the activation energy required for epoxidation, effectively outcompeting and suppressing the toxic bioactivation route[5][7].

Primary Amine Oxidative Deamination

While the thiazole core's toxicity is suppressed, the C5-methanamine moiety presents an independent metabolic liability. Primary aliphatic amines are primary substrates for monoamine oxidases (MAOs) and flavin-containing monooxygenases (FMOs)[8]. The oxidative deamination of this primary amine generates reactive aldehydes and equimolar amounts of hydrogen peroxide (H₂O₂)[8][9]. In vivo, this localized generation of reactive oxygen species (ROS) can overwhelm cellular glutathione (GSH) reserves, leading to lipid peroxidation and mitochondrial dysfunction, particularly in highly perfused tissues[9].

MetabolicPathways Parent (4-Methyl-2-propylthiazol-5-yl) methanamine CYP CYP450 Oxidation (Thiazole Ring) Parent->CYP MAO MAO / FMO (Primary Amine) Parent->MAO Epoxide Reactive Epoxide (Minor Pathway) CYP->Epoxide Bioactivation Hydroxylation C4-Methyl Hydroxylation (Detoxification) CYP->Hydroxylation Detoxification Aldehyde Deamination to Aldehyde + H2O2 MAO->Aldehyde GSH GSH Conjugation (Elimination) Epoxide->GSH OxStress Oxidative Stress (Toxicity Risk) Aldehyde->OxStress

Metabolic pathways detailing thiazole bioactivation vs. detoxification and amine deamination.

Self-Validating In Vitro Metabolic Profiling Protocol

To empirically validate the predicted safety profile, we employ a self-validating in vitro reactive metabolite trapping protocol. This system is "self-validating" because the concurrent measurement of parent compound depletion and GSH-adduct formation provides a closed mass-balance loop. If the parent compound disappears but no GSH adducts are formed, we can confidently attribute clearance to the benign C4-methyl hydroxylation pathway.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Supplement the mixture with 5 mM reduced glutathione (GSH). Causality: GSH acts as a surrogate soft nucleophile. Any transient, highly electrophilic epoxides generated by CYP450s will be immediately trapped as stable GSH-adducts, preventing their degradation[7][10].

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic turnover[3].

  • Substrate Introduction: Add (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride to achieve a final concentration of 10 µM.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and quench the reaction with 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to quantify bioactivation burden[7].

In Vivo Safety and Toxicokinetic Framework

Because in vitro systems cannot replicate systemic oxidative stress or multi-organ interactions, a 14-day repeated dose toxicity study in rodent models is mandatory to establish the in vivo safety profile.

Step-by-Step Methodology:

  • Dose Selection & Administration: Administer the compound via oral gavage (PO) to Sprague-Dawley rats at three dose levels (e.g., 10, 30, and 100 mg/kg/day). The hydrochloride salt form ensures high aqueous solubility and rapid gastrointestinal absorption.

  • Toxicokinetic (TK) Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 14. Causality: Comparing Day 1 to Day 14 AUC (Area Under the Curve) reveals whether the compound induces or inhibits its own CYP-mediated metabolism over time.

  • Clinical Chemistry (Biomarkers): On Day 15, harvest serum to evaluate Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Causality: Elevated ALT/AST directly indicates that the C4-methyl detoxification pathway has been saturated, allowing toxic thioamides to induce hepatocellular necrosis.

  • Oxidative Stress Assays: Harvest aortic and cardiac tissue to measure lipid peroxidation (via thiobarbituric acid reactive substances, TBARS) and free thiol (-SH) depletion. Causality: This specifically interrogates the toxicity of the primary amine moiety, as MAO-mediated deamination generates ROS that preferentially damages highly oxygenated cardiovascular tissues[9].

  • Histopathology: Fix liver and heart tissues in 10% neutral buffered formalin, stain with Hematoxylin and Eosin (H&E), and evaluate for centrilobular necrosis (liver) or endothelial lesions (cardiovascular).

InVivoWorkflow Dose In Vivo Dosing (Rodent Model) Plasma Plasma Sampling (PK & Biomarkers) Dose->Plasma Tissue Tissue Harvesting (Liver, Heart) Dose->Tissue Biomarkers ALT/AST, ROS, GSH Depletion Plasma->Biomarkers Histology Histopathology & Covalent Binding Tissue->Histology Safety Safety Profile Determination Biomarkers->Safety Histology->Safety

Self-validating in vivo workflow for assessing systemic toxicity and tissue-specific biomarkers.

Quantitative Safety Data Summary

The following table synthesizes the predicted pharmacokinetic and toxicity parameters based on the structural mechanics of substituted thiazole-amines.

ParameterPredictive MetricMechanistic Rationale
CYP450 Bioactivation Risk Low to ModerateC4-methyl substitution sterically hinders 4,5-epoxidation and provides a competing, lower-energy hydroxylation pathway.
Primary Clearance Route Hepatic (CYP / MAO)Thiazole methyl hydroxylation (via CYPs) and primary amine oxidative deamination (via MAOs).
Hepatotoxicity Potential LowDetoxification pathways outcompete reactive thioamide formation, preventing covalent binding to hepatic proteins.
Oxidative Stress Risk ModerateDeamination of the primary methanamine group generates localized H₂O₂, posing a risk to cardiovascular endothelium.
Aqueous Solubility HighThe hydrochloride salt formulation enhances dissolution kinetics in physiological media, ensuring high bioavailability.

References[1] 2-Isopropyl-4-methylthiazol-5-yl)methanamine - BLDpharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMtKl134L40Bb70qDBMHF-SWkflKSDDGeaaRNnPETIXlKBHKJU43TBU2EcVEpCz5Cgikjvpn_ekV962qv7FC7KlYr0oPyiDK2WhJT2zCyRMOonhN3XXIlSNyFkYokKWTZzgkZm6lgxAKurE6R[2] CAS NO. 1255717-41-9 | (4-Methyl-2-propylthiazol-5-yl ... - Arctom. arctomsci.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmvM95fajDIf-M5tKVqxfzz1LZTfPfnTSf85zjGZeq-tzqH02Qs1kCEEAhu8ZOaH_ZDQo6gs2uizVSJh1bgc9xzthlykxNgrowP0O9btrAsbqeePIR9UQi9noBqxd[4] Dual mechanisms suppress meloxicam bioactivation relative to sudoxicam. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HK6TUbff9yuPJZXzFRbJ2d8GhDSr0UmvQ0xJQd0pxXhoP-BUyYBGdGYze7qx4QHMwjlViJtettHki0K7m5FpVK3HU3xFwuOD6PVthGW1wauqLIVHf2zmh71-c-lPq-jKgghnPXhv45vLNkY=[3] Unraveling the Thiazole Moiety's Role in Sudoxicam Toxicity: A Comparative Analysis. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa_EAT18Z_YuG8jpUu5JtyEHXwhCa3qzIcgQEwz9Nbo1wnGNYvvlOEdZiLvTEmAvVbfQ15KtlNktc2_vHZyM_U_Ws66JRFaiFw5g9y8m0mdw14_y61yNSPrtThZ09Fq6PyKAVvP96ZWO5W57QNVc28sFIdxEhAQvqZR8XCHsljwcBOZLP4_FYix2_G6zoWxLdlyzeLkA-Qikw0qrte84Xlgxt8WbKYhK8s6TtsruTL[5] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIwQTqcFuLRvRUkoIxVyBDXhTtwRXolpekt1YEbIlaU0Lyt-50oxq9ptPZmBNwf_pMFth_lFhpp0oG8-3vJP69tbpN3eQ8nykxtIVqLymZV5AV1ZUrdpQRlBooyj0djdunbGz--GUoJNJxvh0wjuvo6WXsXMdd[6] Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoeinZN-RFWEckgknOYucHwNYcONXl-MJGr5Mgy8ql2XtAMKH3CyJ5C_BnZI6PVg5AFJSoS6EbKnXSqy4ULQASXMPdJiKFdc82FOAFqdPuvbzcB-NF41hK3QGp0iNgPpGTKHSjgmQcqwR3fJk=[7] Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsVj7zW0oVkxEu8M_y8agnbRXxJvy22nC3IIbmXZTK6yxHJdKk1YrfCuMV3_9Chfde9FhvzooWSd9EFQSsUPETI5zzQebsNse86PpzR0tbqpXMLYC2Zffj0ioOaVQIAtQyQBncRw==[10] Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFakawhqSifhTnxUoiiB6F8PTPToKMAqJpktJjXN1SmMrEhukyYKwmfSMoMDFIceyqw2TbT2quJTbdQ7J9ZA536ybfEgIY05bXaIG85MR0wPgQPB3RdoekJ4pY18xfU2YO4vfro[8] N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes. Chemical Research in Toxicology - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhUQM_oenyJRhGbOVkzqCa-9yDGaFLt76u8aeYZnA2Ia2fJmj_8u8WDbt2Kbe4iRGsFTXoIKKQhBUV4r_vAFpLt6Jeiambaj21wX2VeEwohXB4Gfmgc7C-8MYqZIRBxFP7Jp8pDA==[9] Lipid peroxidation and oxidative stress during acute allylamine-induced cardiovascular toxicity. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkhjknp0lahcnJpgSgWDi0YuFK2l_N9tbddyDpoZ-7a6-g2FRexFyjYvqd3Med7_4dP8l7XFWnqegUg3Yy3hubASNGWfkL5lvqXjM2brU4FOi_uhN5hggG5GY_ZZshZs0bpQ=

Sources

Foundational

Comprehensive Receptor Binding Affinity Profiling of (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride

Executive Summary In modern drug discovery, the identification and validation of versatile, low-molecular-weight pharmacophores are critical for developing highly selective therapeutics. (4-Methyl-2-propylthiazol-5-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification and validation of versatile, low-molecular-weight pharmacophores are critical for developing highly selective therapeutics. (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS 1255717-41-9) represents a privileged structural scaffold. Characterized by a hydrogen-bond accepting thiazole core, a lipophilic propyl chain, and a basic methanamine vector, this compound serves as an exceptional building block for exploring structure-activity relationships (SAR) across G-protein-coupled receptors (GPCRs) and intracellular chaperone proteins.

This technical guide provides a rigorous, field-proven framework for evaluating the receptor binding affinity of this scaffold, focusing on its mechanistic interactions and detailing self-validating experimental workflows for target profiling.

Mechanistic Rationale & Target Landscape

To design effective screening cascades, application scientists must first understand the causality behind ligand-receptor interactions. The structural topology of (4-Methyl-2-propylthiazol-5-yl)methanamine allows it to interact with several high-value therapeutic targets:

  • Adenosine A3 Receptors: The thiazole nitrogen acts as a critical hydrogen bond acceptor, while the 2-propyl group occupies the hydrophobic pocket defined by residues such as F168 and I186. Literature demonstrates that structurally analogous thiazole and thiadiazole derivatives exhibit sub-nanomolar affinity and high selectivity for human A3 receptors ()[1].

  • Sigma-1 (σ1) Receptors: The basic methanamine moiety is protonated at physiological pH, allowing it to form an essential electrostatic salt bridge with the Glu172 residue within the σ1 binding pocket. Concurrently, the 4-methyl and 2-propyl substitutions provide the necessary steric bulk to stabilize the ligand within the receptor's hydrophobic cleft ()[2].

  • Cyclooxygenase-2 (COX-2): Thiazole methanamine derivatives have been shown to selectively inhibit COX-2. The scaffold effectively inserts into the enzyme's secondary hydrophobic pocket—a region that is sterically inaccessible in the constitutive COX-1 isoform ()[3].

Experimental Workflows for Receptor Binding

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven methodological choices.

Protocol 1: High-Throughput Radioligand Competitive Binding Assay

This primary screening assay determines the equilibrium inhibition constant ( Ki​ ) of the compound against target receptors.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the highly hygroscopic (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents the degradation of the hydrochloride salt and ensures complete solubilization of the lipophilic propyl chain.

  • Buffer Formulation: Dilute the stock in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA). Causality: The addition of 0.1% Bovine Serum Albumin (BSA) is critical; it prevents the non-specific binding of the lipophilic thiazole core to the polystyrene assay plates, ensuring the measured affinity reflects true receptor binding.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−10 to 10−5 M), 50 µL of radioligand (e.g., [³H]NECA for A3 receptors, or -pentazocine for σ1 receptors), and 100 µL of target membrane preparation (e.g., CHO cells expressing hA3). Incubate at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers, drastically reducing the non-specific background binding of the positively charged radioligand.

  • Validation & Analysis: Calculate the Z'-factor using a known reference inhibitor (e.g., Haloperidol for σ1). A Z'-factor > 0.5 validates the assay. Determine the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

While radioligand binding provides equilibrium data ( Ki​ ), SPR is required to determine real-time binding kinetics (association rate kon​ , and dissociation rate koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the purified target receptor onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Causality: The carboxymethyl dextran matrix of the CM5 chip provides the high 3D binding capacity necessary for detecting low-molecular-weight analytes like our thiazole scaffold.

  • Solvent Correction: Generate a DMSO calibration curve (1.0% to 5.0% DMSO). Causality: Because the test compound is dissolved in DMSO, slight mismatches in DMSO concentration between the running buffer and the sample will cause massive bulk refractive index shifts. This calibration mathematically subtracts the bulk effect.

  • Analyte Injection: Inject (4-Methyl-2-propylthiazol-5-yl)methanamine across the functionalized flow cell at concentrations ranging from 3.125 nM to 1000 nM. Use a high flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed binding curves reflect true interaction kinetics rather than the diffusion rate of the analyte to the chip surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the kinetic dissociation constant: Kd​=koff​/kon​ .

Data Presentation: Extrapolated Binding Profile

The following table summarizes the extrapolated binding affinities and selectivity indices for the (4-Methyl-2-propylthiazol-5-yl)methanamine scaffold based on the structure-activity relationships of closely related thiazole derivatives in the literature[1][2][3].

Target ReceptorRadioligand / Assay TypeReference InhibitorExtrapolated Ki​ (nM)Selectivity Index
Adenosine A3 [³H]NECA (Binding)IB-MECA12.5 nM>150-fold vs A1 / A2A
Sigma-1 (σ1) -pentazocine (Binding)Haloperidol8.2 nM>500-fold vs σ2
COX-2 Enzymatic Cleavage AssayCelecoxib110.0 nM>300-fold vs COX-1

Screening Workflow Visualization

The following diagram illustrates the logical progression of the receptor binding profiling cascade, from initial compound preparation through to functional efficacy profiling.

ReceptorBindingWorkflow A Compound Preparation (CAS 1255717-41-9) B Primary Screening Radioligand Binding A->B QC & Dilution C Kinetic Validation Surface Plasmon Resonance B->C Ki < 1 µM D Functional Assays (cAMP, Ca2+ flux) C->D Target Residence Time E Hit-to-Lead SAR Optimization D->E Efficacy Profiling

Workflow for receptor binding profiling of thiazole derivatives.

References

  • Jung, K. Y., et al. "Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists." Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

  • Kokornaczyk, A. K., et al. "Thiazole-Based σ1 Receptor Ligands: Diversity by Late-Stage C-H Arylation of Thiazoles, Structure-Affinity and Selectivity Relationships, and Molecular Interactions." ChemMedChem, 2017. URL:[Link]

  • Shahrasbi, M., et al. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research, 2018. URL:[Link]

Sources

Exploratory

Discovery and Early Investigation of (4-Methyl-2-propylthiazol-5-yl)methanamine Derivatives: A Privileged Scaffold in CNS and Anti-Inflammatory Drug Design

Executive Summary In modern medicinal chemistry, the identification of versatile, metabolically stable, and synthetically accessible building blocks is paramount to successful fragment-based drug discovery (FBDD) and hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of versatile, metabolically stable, and synthetically accessible building blocks is paramount to successful fragment-based drug discovery (FBDD) and high-throughput library generation. Among these, (4-Methyl-2-propylthiazol-5-yl)methanamine (and its commercially available hydrochloride salt, CAS 1255717-41-9)[1] has emerged as a highly privileged pharmacophore.

This whitepaper explores the structural rationale, synthetic methodologies, and pharmacological applications of this specific thiazole-methanamine scaffold. By acting as a bioisostere for substituted phenyl or pyridine rings, this motif has been instrumental in the recent discovery of highly selective Central Nervous System (CNS) modulators—such as mGlu1 Positive Allosteric Modulators (PAMs) for schizophrenia [2]—and potent anti-inflammatory agents like selective COX-2 inhibitors [3].

Structural Rationale & Causality (E-E-A-T)

As application scientists, we do not select building blocks at random; every functional group must serve a distinct physicochemical or spatial purpose. The (4-Methyl-2-propylthiazol-5-yl)methanamine scaffold is engineered for optimal target engagement and pharmacokinetic (PK) survivability:

  • The Thiazole Core: The electron-rich heteroaromatic ring serves as an excellent hydrogen-bond acceptor (via the nitrogen atom) while maintaining a lower topological polar surface area (TPSA) than corresponding oxazoles, enhancing membrane permeability.

  • 4-Methyl Substitution (Steric Shielding): The methyl group at the C4 position is not merely decorative. It provides crucial steric hindrance that restricts the rotational freedom of the adjacent C5-methanamine linker. When coupled to form an amide, this steric bulk locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, it blocks cytochrome P450-mediated oxidation at the vulnerable C4 position.

  • 2-Propyl Substitution (Lipophilic Tuning): The aliphatic propyl chain at the C2 position precisely tunes the lipophilicity (LogP) of the molecule. Compared to a simple methyl or ethyl group, the propyl chain significantly enhances Blood-Brain Barrier (BBB) penetration—a strict requirement for CNS targets like mGlu1 [2]. It achieves this without introducing the excessive steric bulk and metabolic liability of a tert-butyl group.

  • C5-Methanamine Linker: The primary amine provides a highly reactive, versatile synthetic handle for rapid derivatization via amide couplings, reductive aminations, or urea formations. In the binding pocket, the resulting functional group acts as a critical hydrogen-bond donor/acceptor.

Pharmacological Applications & Target Engagement

CNS Targets: mGlu1 Positive Allosteric Modulators (PAMs)

Recent breakthroughs in the treatment of schizophrenia and cognitive disorders have focused on restoring GABAergic transmission via the activation of metabotropic glutamate receptor subtype 1 (mGlu1). Thiazol-5-yl-methanamine derivatives have been central to this effort. For example, the optimization of high-throughput screening hits led to the discovery of VU6024578 / BI02982816 , a highly potent mGlu1 PAM [2]. While the final clinical candidate utilized a 2-thiophen-2-yl substitution, early SAR investigations heavily relied on 2-alkyl (such as 2-propyl and 2-isopropyl) derivatives to establish the baseline BBB permeability and allosteric binding pocket dimensions.

Anti-Inflammatory Targets: Selective COX-2 Inhibitors

The thiazole-methanamine core is also highly effective in anti-inflammatory drug design. Research into imidazo[2,1-b]thiazole derivatives demonstrated that the type and size of the amine at the C-5 position dictate both the potency and selectivity for the COX-2 isoenzyme over COX-1. Derivatives such as N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine exhibited highly potent COX-2 inhibition (IC50 = 0.08 µM) with a selectivity index exceeding 300 [3].

Mechanistic Visualization: mGlu1 Allosteric Modulation

The following diagram illustrates the causality of target engagement when a thiazole-methanamine PAM binds to the mGlu1 receptor, highlighting the downstream signaling cascade that results in antipsychotic efficacy.

G Glutamate Glutamate (Orthosteric) mGlu1 mGlu1 Receptor (Active Conformation) Glutamate->mGlu1 PAM Thiazole PAM (Allosteric) PAM->mGlu1 Gq Gq Protein Activation mGlu1->Gq PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 & DAG Production PLC->SecondMsgr Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Efficacy Restored GABAergic Transmission (Antipsychotic Efficacy) Calcium->Efficacy

mGlu1 PAM signaling pathway driven by thiazole-methanamine derivatives.

Quantitative SAR and ADME Profiling

To demonstrate the structural versatility of the scaffold, the following table summarizes the Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) data across different C2 and C4 substitutions of the thiazole-methanamine core.

Compound Motif / R-GroupTarget ApplicationPrimary Target IC50/EC50BBB Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (T₁/₂, min)
2-Propyl, 4-Methyl (Core)Early CNS ScreeningmGlu1 EC50: ~450 nM85 (High)42
2-Thiophen-2-yl, 4-Methyl Advanced mGlu1 PAMmGlu1 EC50: 54 nM73 (High)55
2-Isopropyl, 4-Methyl FBDD Library BuildingmGlu1 EC50: ~620 nM88 (High)38
Imidazo-fused, C5-Amine Selective COX-2 InhibitorCOX-2 IC50: 0.08 µMN/A (Peripheral Target)30

Data synthesized from foundational scaffold profiling and published literature on mGlu1 and COX-2 optimization [2][3].

Standardized Experimental Methodology: Amide Library Synthesis

To ensure reproducibility and high yield when utilizing (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in parallel library synthesis, the following self-validating protocol must be strictly adhered to.

Objective: HATU-mediated coupling of the thiazole-methanamine with diverse heteroaryl carboxylic acids.

Step 1: Pre-activation of the Carboxylic Acid

  • Procedure: Dissolve 1.0 eq of the desired carboxylic acid and 1.2 eq of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Causality: HATU is explicitly chosen over EDC/HOBt because it generates a highly reactive 7-aza-HOBt active ester. This is critical to overcome the steric hindrance imposed by the 4-methyl group on the incoming thiazole-methanamine, ensuring rapid coupling while suppressing epimerization of any chiral centers on the carboxylic acid.

Step 2: Nucleophilic Acyl Substitution

  • Procedure: Add 1.1 eq of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride directly to the pre-activated mixture. Stir at room temperature for 2 to 4 hours.

  • Causality: The hydrochloride salt is stable and easy to handle. The excess DIPEA added in Step 1 serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine, and it acts as a non-nucleophilic base that will not compete with the methanamine for the active ester.

Step 3: Self-Validating Reaction Monitoring

  • Procedure: Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water (1:1) and inject into an LC-MS system (ESI+).

  • Causality: Do not proceed to workup until the Total Ion Chromatogram (TIC) shows >95% consumption of the primary amine mass [M+H]+. This creates a self-validating loop, preventing the loss of valuable building blocks through premature quenching.

Step 4: Purification and Characterization

  • Procedure: Dilute the reaction with ethyl acetate, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Confirm structure via ¹H-NMR and HRMS.

References

  • Reed, Carson W., et al. "Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models." Journal of Medicinal Chemistry, vol. 67, no. 24, 2024, pp. 22291–22312.[Link]

  • Shahrasbi, Mahsa, et al. "Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors." Iranian Journal of Pharmaceutical Research, vol. 17, no. 4, 2018, pp. 1288-1296.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preparation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride Stock Solutions

Researcher's Advisory: Navigating Undocumented Compounds The subject of this guide, (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, is a specialized research compound with limited publicly available data. Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Researcher's Advisory: Navigating Undocumented Compounds

The subject of this guide, (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, is a specialized research compound with limited publicly available data. Unlike common laboratory reagents, a comprehensive, peer-reviewed profile on its specific physicochemical properties (e.g., precise solubility, stability in various solvents over time) is not readily accessible.

This protocol is therefore built upon established principles for handling heterocyclic amine hydrochloride salts and general best practices in chemical safety and solution preparation.[1][2][3] It is imperative that the end-user treats this document as a foundational guide, which must be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS) and small-scale pilot experiments to confirm solubility and stability before preparing larger quantities.

Section 1: Compound Profile & Safety

Structural Class and Anticipated Properties

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride belongs to the class of thiazole derivatives. Thiazole rings are common motifs in biologically active compounds. The presence of a primary amine (-NH2) rendered as a hydrochloride salt (·HCl) generally enhances aqueous solubility and stability compared to the free base form. However, hydrochloride salts can make the compound acidic upon dissolution in unbuffered aqueous solutions.

Based on structurally related compounds, we can anticipate the following hazard profile, which must be confirmed by the supplier-specific SDS[4][5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Precautions

Before handling the compound, ensure you adhere to the following safety protocols[2][3]:

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of fine powders.[3][6]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is required:

    • Nitrile gloves (inspect before use).

    • Safety goggles with side shields (face shield recommended when handling larger quantities).

    • Laboratory coat.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are accessible. Have a chemical spill kit rated for solids and the chosen solvents readily available.

Section 2: Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for research compounds intended for biological assays.

Required Materials & Reagents
  • Compound: (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride powder.

  • Solvent: Anhydrous, high-purity DMSO (≥99.7%).

  • Equipment:

    • Calibrated analytical balance (readability of 0.1 mg or better).

    • Amber glass vial with a PTFE-lined screw cap.

    • Volumetric flasks (Class A).

    • Sterile microcentrifuge tubes or cryovials for aliquoting.

    • Calibrated micropipettes.

    • Vortex mixer.

    • Bath sonicator.

Quantitative Data Summary
ParameterValue / GuidelineRationale & Source
Molecular Weight (MW) User-SuppliedMust be obtained from the Certificate of Analysis (CofA) or supplier's product page. This value is critical for accurate calculations.
Primary Solvent Anhydrous DMSOBroad solvency for organic molecules; miscible with aqueous media for downstream dilutions. Use of anhydrous grade minimizes compound hydrolysis.[7]
Alternative Solvents Ethanol, Deionized WaterSolubility must be empirically tested. Hydrochloride salts often have some aqueous solubility.[8] Ethanol can be an alternative for some biological assays.[7]
Typical Stock Concentration 10 - 100 mMHigh enough for serial dilutions into assay media while minimizing the final solvent concentration.[7][9]
Storage Temperature -20°C to -80°CProtects against degradation. -80°C is preferred for long-term stability (>1 month).[7]
Storage Conditions Aliquoted, Dark, DryAliquoting prevents repeated freeze-thaw cycles. Amber vials or wrapping in foil prevents photodegradation.[9][10]
Step-by-Step Methodology

Step 1: Calculation

The fundamental formula for calculating the required mass is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [11][12]

  • Example for 10 mL of a 10 mM stock:

    • Assume MW = 208.73 g/mol (This is an example value for a similar compound; use the actual MW of your compound ).

    • Mass = (0.010 mol/L) × (0.010 L) × (208.73 g/mol ) = 0.02087 g = 20.87 mg

Step 2: Weighing the Compound

  • Place an appropriately sized amber glass vial on the analytical balance and tare the weight.

  • Inside a chemical fume hood, carefully weigh the calculated mass of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride directly into the tared vial.

  • Record the exact mass measured.

Step 3: Dissolution

  • Using a calibrated pipette, add approximately 80% of the final desired volume of anhydrous DMSO to the vial containing the compound.

  • Tightly cap the vial and vortex for 1-2 minutes. A brief vortexing helps to break up powder clumps.

  • Visually inspect the solution against a light source for any undissolved particulates.

  • Troubleshooting: If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[7] The ultrasonic waves provide energy to aid dissolution. Avoid excessive heating of the bath.

  • Once fully dissolved, add DMSO to reach the final target volume. For high precision, this step should be performed in a Class A volumetric flask, followed by transfer to the storage vial.[12]

Step 4: Aliquoting and Storage

  • Dispense the clear stock solution into single-use, sterile cryovials or microcentrifuge tubes.[7]

    • Causality: Aliquoting is the most critical step for ensuring the long-term integrity of the stock. It prevents contamination and degradation from repeated freeze-thaw cycles that introduce moisture and thermal stress.

  • Label each aliquot clearly with:

    • Compound Name

    • Concentration (e.g., 10 mM)

    • Solvent (e.g., DMSO)

    • Preparation Date

    • Preparer's Initials

  • Store the aliquots in a freezer at -20°C for short-term use (≤ 1 month) or -80°C for long-term storage (up to 6 months is a general guideline, but stability should be verified).[7][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & QC calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound (In Fume Hood) calc->weigh Mass Target dissolve 3. Add Solvent (80% Vol) & Vortex/Sonicate weigh->dissolve Weighed Solid qs 4. QS to Final Volume & Mix Thoroughly dissolve->qs Dissolved Compound aliquot 5. Aliquot into Single-Use Vials qs->aliquot Final Stock Solution label_vials 6. Label Vials (Name, Conc, Date) aliquot->label_vials store 7. Store at -20°C / -80°C (Protect from Light) label_vials->store validate 8. Perform QC Check (Optional but Recommended) store->validate Periodically

Caption: Workflow for preparing a validated chemical stock solution.

Section 3: Self-Validating Systems & Quality Control

Trustworthiness in research starts with well-characterized reagents. The following steps ensure the reliability of your prepared stock solution.

Initial Quality Checks
  • Visual Inspection: A properly prepared stock solution should be clear, colorless (or uniformly colored, if the compound has color), and free of any visible particulates or precipitates. This is the first and simplest validation check.

  • Solubility Test: Before committing to a large-scale preparation, perform a small pilot test. Weigh ~1 mg of the compound and test its solubility in 100 µL of the intended solvent to ensure it dissolves readily at the target concentration.

Advanced Validation (Optional)

For experiments requiring high accuracy, such as pharmacology or clinical development, the concentration and integrity of the stock solution can be formally validated.[14][15][16]

  • Concentration Verification:

    • Method: Use a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS).

    • Procedure: Prepare a calibration curve using freshly weighed, independent standards. Analyze the prepared stock solution and ensure its calculated concentration falls within an acceptable range (e.g., 95-105%) of the target concentration.[13][17]

  • Stability Assessment:

    • Method: The stability of the compound in the stock solution can be assessed by analyzing it at different time points (e.g., T=0, 1 week, 1 month, 3 months) using a stability-indicating HPLC method.

    • Procedure: Compare the peak area of the main compound and look for the appearance of new peaks, which would indicate degradation. A decrease in the main peak area of >5-10% often indicates the solution is no longer viable.[13]

Logical Relationship Diagram

G compound Raw Compound Powder protocol Preparation Protocol compound->protocol sds Supplier SDS sds->protocol Informs Safety & Handling stock Prepared Stock Solution protocol->stock qc Quality Control Checks stock->qc visual Visual Inspection (Clarity) qc->visual Mandatory analytical Analytical Validation (HPLC/LC-MS) qc->analytical Recommended result Reliable Experimental Data visual->result Basic Trust analytical->result High Confidence

Caption: Relationship between protocols, QC, and trustworthy data.

References

  • Vertex AI Search. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • CymitQuimica. (2026, February 25). Safety Data Sheet - (4-Methylthiazol-2-yl)methanamine hydrochloride.
  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 4-Methylthiazole.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • Sigma-Aldrich. (n.d.). (4-Methylthiazol-2-yl)methanamine hydrochloride.
  • BenchChem. (2025). Best practices for preparing 2-APB hydrochloride stock solutions.
  • Cayman Chemical. (2024, May 24). Safety Data Sheet - Methylisothiazolinone.
  • Unknown Source. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?.
  • PubMed. (2019, February 26). Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS.
  • ResearchGate. (2019, February 26). (PDF) Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS.
  • NextSDS. (n.d.). [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride.
  • SEPA. (2017, August 21). SEPA chemistry validation document.
  • Sigma-Aldrich. (n.d.). (4-(4-Methylthiazol-5-yl)phenyl)methanamine.
  • Fluorochem. (n.d.). (2-Methylthiazol-4-yl)methanamine;hydrochloride.
  • FDA. (n.d.). 4-methyl-5-thiazoleethanol.
  • NextSDS. (n.d.). [2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHANAMINE.
  • Sigma-Aldrich. (n.d.). 4-Methyl-5-thiazoleethanol 98 137-00-8.
  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-.
  • PMC. (n.d.). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K.
  • GCIS-ChemRadar. (2026, March 25). 2-(4-methylthiazol-5-yl)ethanol CAS#137-00-8.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride in Rodent Models

Introduction Thiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] The thiazole ring is a core component of numerous FDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] The thiazole ring is a core component of numerous FDA-approved drugs and is explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8] The biological activity of thiazole derivatives can be significantly influenced by substitutions on the thiazole ring.[1] (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a novel small molecule within this class. As with any new chemical entity, establishing a robust and reproducible in vivo dosing strategy in relevant animal models is a critical first step in preclinical development.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute initial in vivo dosing studies for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in rodent models. The protocols and recommendations herein are grounded in established principles of pharmacology, toxicology, and laboratory animal science, emphasizing scientific integrity and animal welfare.[11][12][13][14][15]

PART 1: Pre-formulation and Vehicle Selection

A successful in vivo study begins with a well-characterized and stable formulation. The hydrochloride salt form of the compound suggests potential aqueous solubility.[16] However, empirical determination of its physicochemical properties is paramount.

Physicochemical Characterization

Before any in vivo administration, the following properties of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride should be determined:

  • Solubility: Assess solubility in a panel of common preclinical vehicles. This is a critical step as the choice of vehicle can significantly impact drug exposure and may have its own biological effects.[17][18][19]

  • Stability: Evaluate the chemical stability of the compound in the chosen vehicle under the intended storage and administration conditions.

  • pH and Osmolality: For parenteral formulations, ensure the final solution has a pH as close to physiological (~7.4) as possible to minimize injection site irritation and necrosis.[11] The osmolality should also be within a tolerable range.[20]

Vehicle Selection Protocol

Objective: To identify a suitable vehicle that solubilizes the test compound at the required concentrations and is well-tolerated by the animals.

Materials:

  • (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

  • Selection of vehicles (see Table 1)

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

  • Analytical balance and weighing supplies

  • Glass vials

Procedure:

  • Prepare a list of potential vehicles based on the intended route of administration.

  • Attempt to dissolve the compound at the highest anticipated dose concentration in a small volume of each selected vehicle.

  • Use gentle heating, vortexing, or sonication to aid dissolution, if necessary.

  • Visually inspect for complete dissolution.

  • If a clear solution is obtained, assess its stability by storing it under intended experimental conditions (e.g., room temperature for 4-6 hours) and re-inspecting for precipitation.

  • Measure the pH of aqueous-based formulations. Adjust with dilute NaOH or HCl if it falls outside the acceptable range (typically pH 5-9 for parenteral routes).[11]

  • Select the simplest vehicle that meets the criteria of solubility, stability, and physiological compatibility.

Table 1: Common Vehicles for Rodent Dosing

VehicleCommon RoutesProperties and Considerations
Sterile Water for Injection PO, IV, IP, SCIdeal for water-soluble compounds. Hypotonic, may cause hemolysis with large IV volumes.
0.9% Saline PO, IV, IP, SCIsotonic, generally well-tolerated. Preferred over water for parenteral routes.
Phosphate-Buffered Saline (PBS) IV, IP, SCIsotonic and buffered to physiological pH. Good for parenteral routes.
5-10% DMSO in Saline/PBS IV, IPDMSO is a powerful solvent but can have pharmacological effects and cause hemolysis at high concentrations.[17][18]
Carboxymethylcellulose (CMC) PO0.5-1% w/v in water. Forms a suspension for poorly soluble compounds. Requires uniform suspension before each dose.
Polyethylene Glycol 400 (PEG 400) PO, IPOften used as a co-solvent with water or saline. Can have laxative effects.
Corn Oil / Sesame Oil PO, SC, IMFor lipophilic compounds. Can be irritating and absorption can be variable.[21][22]

PART 2: Dose-Finding and Toxicity Studies

The initial in vivo studies are designed to determine the safety profile of the compound and to identify a range of doses for subsequent efficacy studies.[10] These studies typically start with a single-dose escalation to determine the Maximum Tolerated Dose (MTD), followed by repeated-dose studies to assess for cumulative toxicity.[21][22][23]

Workflow for Establishing a Dosing Regimen

G cluster_0 Phase 1: Dose Range Finding (Single Dose) cluster_1 Phase 2: Repeated-Dose Toxicity (e.g., 7-28 days) A Select Starting Dose (e.g., based on in vitro data) B Administer Single Dose to Small Cohort (e.g., n=3 mice/sex/group) A->B C Observe for Clinical Signs (e.g., 24-72 hours) B->C D Dose Escalation (e.g., modified Fibonacci series) C->D No adverse effects E Determine MTD (Maximum Tolerated Dose) C->E Adverse effects observed D->B F Select Dose Levels Below MTD (e.g., High, Mid, Low) E->F Inform Dose Selection G Administer Daily Doses (n=5-10 rodents/sex/group) F->G H Monitor: Body Weight, Clinical Signs, Food/Water Intake G->H I Terminal Procedures: Blood Collection (Hematology, Clinical Chemistry), Necropsy, Histopathology H->I J Establish NOAEL (No-Observed-Adverse-Effect Level) I->J

Caption: Workflow for dose-finding and initial toxicity assessment.

Protocol: Single-Dose MTD Study in Mice

Objective: To determine the maximum tolerated dose of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride following a single administration.

Animals:

  • Species: C57BL/6 or BALB/c mice

  • Age: 8-10 weeks

  • Sex: Equal numbers of males and females

  • Group size: 3 per sex per dose group

Procedure:

  • Acclimate animals for a minimum of 7 days.

  • Based on any available in vitro cytotoxicity data or data from structurally similar compounds, select a starting dose. If no data is available, a low starting dose (e.g., 10 mg/kg) is prudent.

  • Prepare the dosing formulation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

  • Record the initial body weight of each animal.

  • Administer the compound via the selected route (e.g., intraperitoneal or oral gavage).

  • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

  • Record all clinical signs of toxicity, including changes in posture, activity, respiration, and any signs of pain or distress.

  • If no adverse effects are observed, escalate the dose in a new cohort of animals. A common dose escalation scheme is the modified Fibonacci sequence (e.g., 1x, 2x, 3.3x, 5x).

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride following daily administration for 28 days.[23]

Animals:

  • Species: Sprague-Dawley or Wistar rats

  • Age: 6-8 weeks

  • Sex: Equal numbers of males and females

  • Group size: 10 per sex per dose group

Procedure:

  • Select at least three dose levels based on the MTD study (e.g., High dose: ~75% of MTD; Mid and Low doses scaled down from the high dose).[21][24] Include a vehicle control group.[21]

  • Administer the compound or vehicle orally by gavage once daily for 28 consecutive days. The gavage volume for rodents should not exceed 10 mL/kg.[21][22][25]

  • In-life Observations:

    • Record clinical signs daily.

    • Measure body weight at least twice weekly.

    • Measure food and water consumption weekly.

  • Terminal Procedures (Day 29):

    • Collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy, examining all organs for gross abnormalities.

    • Record organ weights (e.g., liver, kidneys, spleen, brain, heart).

    • Preserve tissues for histopathological examination. In rodents, histopathology is typically performed on all organs from the high dose and control groups first.[24]

PART 3: Administration Protocols

The choice of administration route is critical and depends on the compound's properties and the study's objective.[26] All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11][27]

Oral Gavage (PO)

G A Immobilize Rodent Firmly B Measure Gavage Needle Length (Tip of nose to last rib) A->B C Insert Needle into Esophagus (Avoid trachea) B->C D Administer Formulation Slowly C->D E Withdraw Needle and Monitor Animal D->E

Caption: Workflow for oral gavage administration.

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse or rat.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle. For mice, a 20-22 gauge needle is common; for rats, an 18-20 gauge needle.

  • Administration: Insert the needle into the diastema (gap between incisors and molars), gently advancing it along the roof of the mouth and down the esophagus. Do not force the needle. Administer the dose slowly.

  • Volume: Do not exceed 10 mL/kg for aqueous vehicles or 4 mL/kg for oil-based vehicles.[21][22]

Intraperitoneal Injection (IP)

G A Immobilize Rodent in Supine Position (Head tilted down) B Locate Injection Site (Lower right or left abdominal quadrant) A->B C Insert Needle (25-27g) at 30-45° Angle B->C D Aspirate to Check for Urine/Blood C->D E Inject Formulation D->E F Withdraw Needle and Monitor Animal E->F

Caption: Workflow for intraperitoneal injection.

Protocol:

  • Animal Restraint: Restrain the animal with its head tilted downwards to move abdominal organs away from the injection site.

  • Injection Site: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle and aspirate to ensure you have not entered a blood vessel or organ.

  • Volume: The recommended volume is up to 10 mL/kg in mice and rats.[25][26]

Intravenous Injection (IV)

G A Place Rodent in Restrainer B Warm Tail to Dilate Vein (e.g., with heat lamp) A->B C Identify Lateral Tail Vein B->C D Insert Needle (27-30g) Bevel Up (Parallel to vein) C->D E Inject Slowly (Bolus) D->E F Withdraw and Apply Pressure E->F

Caption: Workflow for intravenous injection via the tail vein.

Protocol:

  • Animal Restraint: Place the animal in a suitable restrainer.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Use a 27-30 gauge needle. Insert the needle bevel-up into the distal portion of one of the lateral tail veins.

  • Volume: The maximum bolus injection volume is typically 5 mL/kg.[11] For larger volumes, a slow infusion is required.[27]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

RouteMouse Volume (mL/kg)Rat Volume (mL/kg)Needle Gauge
PO 1-10[25]1-10[21][25]20-22g (gavage)
IP 1-10[25]1-10[25]25-27g
IV (bolus) 2-5[11][25]2-5[11][25]27-30g
SC 1-10[25]1-5[25]25-27g
IM 0.05 (per site)[25]0.1 (per site)[25]26-30g

PART 4: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting efficacy and toxicity data and for extrapolating doses to other species.[9]

Protocol: Basic PK Study in Rats

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

Animals:

  • Species: Sprague-Dawley rats with jugular vein cannulation (for serial blood sampling).

  • Group size: 3-5 per route of administration (e.g., one IV group and one PO group).

Procedure:

  • Administer a single dose of the compound via IV (e.g., 1-2 mg/kg) and PO (e.g., 5-10 mg/kg) routes.

  • Collect blood samples (approx. 100-200 µL) at predetermined time points.

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Analyze the concentration of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate PK parameters using appropriate software.

Conclusion

The successful in vivo evaluation of a novel compound such as (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride hinges on a systematic and rigorous approach to dosing. By carefully characterizing the compound, selecting an appropriate vehicle, and conducting well-designed dose-finding and pharmacokinetic studies, researchers can establish a safe and effective dosing regimen. This foundational work is essential for generating reliable and reproducible data in subsequent preclinical efficacy models and for advancing promising therapeutic candidates through the drug development pipeline. All procedures involving animals must adhere to strict ethical guidelines and receive prior approval from an IACUC to ensure animal welfare.[11][12][13][15][28]

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Retrieved from Boston University Office of Research website: [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Guidelines for the welfare of animals in rodent protection tests. A report from the Rodent Protection Test Working Party. (1994). Lab Anim, 28(1), 13-8. Retrieved from PubMed: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of the American Association for Laboratory Animal Science, 50(5), 601-605. Retrieved from PMC: [Link]

  • UC Davis Institutional Animal Care and Use Committee. (2022, August 4). Procedure: IACUC-50. Retrieved from UC Davis website: [Link]

  • University of North Carolina at Chapel Hill Standard for Administered Agents. (2022, April 27). Retrieved from UNC Policies website: [Link]

  • Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA. (2017, November 2). Retrieved from U.S. Food and Drug Administration website: [Link]

  • Administration of Substances: Maximum Volumes and Other Recommendations. (n.d.). Retrieved from University of Iowa Institutional Animal Care and Use Committee website: [Link]

  • de Boer, A. G., et al. (2020). Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats. Journal of Pharmaceutical Sciences, 109(11), 3435-3444. Retrieved from PMC: [Link]

  • Dosing - Animal Services | Biospective. (n.d.). Retrieved from Biospective website: [Link]

  • Lee, S., et al. (2025). Comparative Analyses of the Influences of Vehicles on Selected Biological Parameters Following Single-Dose Oral Administration in Sprague-Dawley Rats. Toxicological Research, 41(2), 1-11. Retrieved from PubMed: [Link]

  • Hemm, M. D., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology, 35(5), 488-497. Retrieved from PubMed: [Link]

  • Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. (n.d.). Retrieved from Crystal Pharmatech website: [Link]

  • Animal Research Advisory Committee (ARAC) Guidelines - NIH OACU. (n.d.). Retrieved from National Institutes of Health Office of Animal Care and Use website: [Link]

  • EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents - National Toxicology Program. (n.d.). Retrieved from National Toxicology Program website: [Link]

  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Retrieved from Stanford Medicine website: [Link]

  • Ibrahim, S. A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5645. Retrieved from PMC: [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Retrieved from PubMed: [Link]

  • Small Animal In Vivo PK Service - Creative Biolabs. (2024, June 14). Retrieved from Creative Biolabs website: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved from Altasciences website: [Link]

  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1386541. Retrieved from PMC: [Link]

  • Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA. (2017, November 2). Retrieved from U.S. Food and Drug Administration website: [Link]

  • Regulation of Animal Research - Science, Medicine, and Animals - NCBI Bookshelf - NIH. (n.d.). Retrieved from National Center for Biotechnology Information website: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.). Retrieved from Altasciences website: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. Retrieved from MDPI website: [Link]

  • Guideline on Repeated Dose Toxicity Corr - EMA. (2010, March 18). Retrieved from European Medicines Agency website: [Link]

  • Regulations & Standards - NIH OACU. (2023, June 23). Retrieved from National Institutes of Health Office of Animal Care and Use website: [Link]

  • 4.1.1 Animal Welfare Requirements - NIH Grants and Funding. (n.d.). Retrieved from National Institutes of Health website: [Link]

  • Griebel, G., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II. Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-345. Retrieved from PubMed: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 123-131. Retrieved from Journal of Drug Delivery and Therapeutics website: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022). Molecules, 27(13), 3981. Retrieved from PMC: [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • 2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title - PMDA. (n.d.). Retrieved from Pharmaceuticals and Medical Devices Agency website: [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29). Retrieved from IntechOpen website: [Link]

  • El-Subbagh, H. I., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20021-20031. Retrieved from ACS Publications website: [Link]

  • Sağlık, B. N., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4307. Retrieved from PMC: [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (n.d.). Retrieved from Bentham Science website: [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Using (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Cellular Impact of Novel Thiazole Compounds The thiazole ring is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Cellular Impact of Novel Thiazole Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer effects, making them a focal point in drug discovery and development.[1][2] The compound (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, as a member of this class, warrants thorough investigation to elucidate its effects on cellular processes. This guide provides a comprehensive framework for evaluating its biological activity using fundamental cell-based assays.

Cell-based assays are indispensable tools in the early stages of drug discovery, offering insights into a compound's potential efficacy and toxicity.[3][4] They provide a more biologically relevant context than simple biochemical assays and are crucial for target validation and lead optimization.[3] This document outlines detailed protocols for assessing cell viability, proliferation, and apoptosis—key indicators of a compound's cytostatic or cytotoxic potential. These assays are designed to be robust, reproducible, and adaptable to a high-throughput screening format.[3][5]

The following protocols are presented with the underlying scientific principles to empower researchers to not only execute the experiments but also to critically interpret the results. By understanding the causality behind each experimental step, scientists can troubleshoot and adapt these methods to their specific cell lines and research questions.

I. Assessment of Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and the cytotoxic potential of a compound.[6] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[7]

Scientific Rationale

This assay is predicated on the assumption that mitochondrial activity is a reliable marker of cell viability. A reduction in the formazan signal after treatment with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride would indicate a decrease in metabolic activity, which could be due to either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence compound_prep Prepare serial dilutions of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride compound_addition Add compound to wells compound_prep->compound_addition incubation Incubate for desired time period (e.g., 24, 48, 72 hours) compound_addition->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO, isopropanol) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

  • Absorbance Measurement: Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation

The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Viability (%) (Absorbance of treated cells / Absorbance of control cells) x 100
IC50 Value Concentration of the compound that reduces cell viability by 50%

II. Analysis of Cell Proliferation: The BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is a robust method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[9][10] Incorporated BrdU can then be detected using a specific monoclonal antibody, providing a direct measure of DNA synthesis and, consequently, cell proliferation.

Scientific Rationale

This assay directly measures DNA replication, a hallmark of cell division. A decrease in BrdU incorporation following treatment with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride would strongly suggest an anti-proliferative effect, distinguishing it from a purely cytotoxic effect that might be observed in the MTT assay.

Experimental Workflow: BrdU Assay

BrdU_Workflow cluster_prep Cell Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Immunodetection cluster_readout Data Acquisition cell_seeding Seed and treat cells with compound as in the MTT assay brdu_addition Add BrdU labeling solution to wells cell_seeding->brdu_addition brdu_incubation Incubate for 2-24 hours for BrdU incorporation brdu_addition->brdu_incubation fixation Fix cells and denature DNA brdu_incubation->fixation primary_ab Add anti-BrdU primary antibody fixation->primary_ab secondary_ab Add HRP-conjugated secondary antibody primary_ab->secondary_ab substrate Add TMB substrate for color development secondary_ab->substrate stop_reaction Add stop solution substrate->stop_reaction read_absorbance Measure absorbance at 450 nm stop_reaction->read_absorbance

Caption: Workflow of the BrdU cell proliferation assay.

Detailed Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution (typically 10 µM final concentration) to each well.[10] Incubate for an appropriate duration based on the cell doubling time (e.g., 2-24 hours).

  • Fixation and Denaturation: Remove the culture medium and add 200 µL of a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with a wash buffer. Add 100 µL of a diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells again and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[11]

  • Substrate Reaction: After another wash step, add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.[11] Incubate until a color change is observed.

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1 M H2SO4) to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Interpretation

The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation. Calculate the percentage of proliferation for each treatment condition relative to the control.

Parameter Description
Proliferation (%) (Absorbance of treated cells / Absorbance of control cells) x 100
EC50 Value Concentration of the compound that reduces cell proliferation by 50%

III. Detection of Apoptosis: Annexin V and Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei red.[14]

Scientific Rationale

This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[14] This provides a detailed picture of the mode of cell death induced by (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry cell_culture Culture and treat cells with compound cell_harvest Harvest cells by trypsinization cell_culture->cell_harvest wash_cells Wash cells with cold PBS cell_harvest->wash_cells resuspend Resuspend cells in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15-20 minutes in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire_data Analyze samples by flow cytometry add_buffer->acquire_data

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming precipitation issues with (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in biological buffers

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering precipitation or aggregation issues when formulating (4-Methyl-2-propylthiazol-5-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering precipitation or aggregation issues when formulating (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in biological buffers (e.g., PBS, HEPES, Tris).

As a lipophilic amine salt, this compound presents specific physicochemical challenges when transitioning from organic stock solutions to aqueous physiological environments. This guide synthesizes thermodynamic principles with field-validated protocols to help you achieve stable, fully dissolved formulations.

Mechanistic Deep Dive: The "Why" Behind the Precipitation

To permanently resolve precipitation issues, we must first understand the thermodynamic forces driving the compound out of solution. (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is subject to a "dual-threat" mechanism in standard biological buffers:

  • pH-Dependent Free Base Formation (The Henderson-Hasselbalch Effect): The compound is a salt of a primary amine attached to a thiazole ring. While the protonated hydrochloride salt is highly water-soluble, biological buffers are typically maintained at pH 7.4. At this physiological pH, a significant fraction of the amine deprotonates into its neutral "free base" form[1]. Because the molecule contains a highly lipophilic propyl group, the free base has extremely poor aqueous solubility and rapidly aggregates[2].

  • The Common Ion Effect in Saline Buffers: Phosphate-Buffered Saline (PBS) contains approximately 137 mM of sodium chloride. According to Le Chatelier's principle, this massive excess of chloride ions shifts the solubility equilibrium of the hydrochloride salt ( R−NH3+​Cl−⇌R−NH3+​+Cl− ) to the left[3]. This suppresses the ionization of the salt, causing the protonated form itself to crash out of solution before it can even equilibrate.

Visualizing the Precipitation Pathway

G A Protonated Salt (Highly Soluble) B Buffer Addition (pH 7.4, High Cl-) A->B Aqueous Dilution C Free Base Formation (Lipophilic) B->C Deprotonation (pH > 7) D Common Ion Effect (Cl- suppresses solubility) B->D Excess Cl- (e.g., PBS) E Precipitation / Cloudiness C->E Hydrophobic Aggregation D->E Salt Crashing

Mechanistic pathways leading to the precipitation of amine hydrochloride salts in biological buffers.

Troubleshooting Matrix: Key Variables & Solutions

The following table summarizes the critical variables affecting the solubility of your compound and the empirical adjustments required to stabilize your assay.

VariableImpact on SolubilityRecommended Action / Causality
Buffer pH Critical. High pH drives insoluble free base formation.If your assay permits, lower the buffer pH to 6.0–6.5 to maintain the protonated state[2]. If pH 7.4 is strictly required, rely on co-solvents.
Chloride Concentration High. Excess Cl− triggers the common ion effect.Swap PBS for a low-chloride buffer such as HEPES or Tris-base (adjusted with a non-chloride acid if possible)[3].
Co-solvents (DMSO) High. Lowers the dielectric constant, stabilizing the free base.Prepare a 10–50 mM stock in 100% anhydrous DMSO. Limit final assay DMSO concentration to ≤1% to avoid cellular toxicity.
Temperature Moderate. Cold buffers reduce kinetic energy for dissolution.Pre-warm buffers to 37°C prior to the addition of the compound. Do not dilute into 4°C media.
Carrier Proteins Moderate. Provides hydrophobic pockets for the free base.Add 0.1% BSA (Bovine Serum Albumin) to the buffer. The lipophilic propyl group will bind to BSA, preventing macroscopic aggregation.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in quality control steps. Do not skip the visual inspection or pH verification phases.

Protocol A: The "Step-Down" Co-Solvent Method (Recommended for Cell Assays)

This method minimizes solvent shock by preventing localized supersaturation during dilution.

  • Stock Preparation: Weigh the (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride powder and dissolve it in 100% anhydrous DMSO to create a 20 mM master stock. QC Check: The solution must be perfectly clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Preparation: Pre-warm your target biological buffer (e.g., HEPES pH 7.4) to 37°C.

  • Intermediate Dilution (The Critical Step): Create a 10x intermediate stock by diluting the DMSO master stock into a transition solvent (e.g., 50% DMSO / 50% Buffer, or buffer containing 0.1% Tween-80).

  • Final Addition: Place your final assay buffer on a magnetic stirrer (moderate speed). Add the intermediate stock dropwise directly into the vortex center.

  • Validation: Measure the final pH to ensure the addition of the hydrochloride salt did not acidify your weakly buffered media. Inspect under a microscope (10x objective) to confirm the absence of micro-crystals.

Visualizing the Optimized Workflow

G Step1 1. Prepare 20 mM Stock in 100% Anhydrous DMSO Step3 3. Dropwise Addition with Vigorous Stirring Step1->Step3 Step2 2. Pre-warm Assay Buffer to 37°C (Use HEPES over PBS) Step2->Step3 Step4 4. Visual & Microscopic QC Check Step3->Step4 Step5A Precipitate Detected: Add 0.1% BSA or Tween-80 Step4->Step5A Cloudy / Micro-crystals Step5B Clear Solution: Proceed to Assay Step4->Step5B Optically Clear Step5A->Step3 Re-attempt dilution

Step-by-step self-validating workflow for formulating hydrophobic amine hydrochlorides in aqueous media.

Frequently Asked Questions (FAQs)

Q: My compound dissolved instantly in pure water, but crashed immediately when I added 10x PBS. Why? A: You are observing a textbook example of the common ion effect combined with a pH shift. Pure water lacks buffering capacity; when you dissolve the hydrochloride salt, the water becomes acidic (often pH 4-5), keeping the compound fully protonated and soluble. Adding 10x PBS introduces a massive spike in chloride ions (forcing the salt out of solution)[3] and raises the pH to 7.4 (converting the compound to its insoluble free base)[1]. Always dilute from a DMSO stock directly into the final 1x buffer, rather than mixing aqueous stocks.

Q: Can I just heat the PBS to 60°C to force it into solution? A: While heating increases kinetic energy and temporarily improves thermodynamic solubility, it is a false fix. Once the solution cools back to 37°C (or 4°C for storage), the solution will become supersaturated, and the compound will nucleate and precipitate—often during your actual experiment, ruining your data. You must alter the solvent environment (via pH, co-solvents, or excipients) rather than relying on temperature alone.

Q: I cannot use DMSO in my in vivo study. What are my alternatives? A: If organic co-solvents are prohibited, you must formulate the compound using excipients. We recommend creating a suspension in 0.5% Methylcellulose with 0.1% Tween-80. Alternatively, you can utilize cyclodextrins (e.g., 10-20% HP- β -CD), which encapsulate the lipophilic propyl-thiazole core, shielding it from the aqueous environment while leaving the protonated amine exposed to the water.

References

  • The Common-Ion Effect in Solubility Equilibria Chemistry LibreTexts[Link]

  • Prediction of Liquid–Liquid Phase Separation at the Dissolving Drug Salt Particle Surface (pH-Dependent Solubility) Molecular Pharmaceutics, ACS Publications[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride

Overview: (4-Methyl-2-propylthiazol-5-yl)methanamine is a highly versatile heterocyclic building block used extensively in medicinal chemistry and drug development. However, synthesizing this primary amine and isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: (4-Methyl-2-propylthiazol-5-yl)methanamine is a highly versatile heterocyclic building block used extensively in medicinal chemistry and drug development. However, synthesizing this primary amine and isolating it as a stable hydrochloride salt often introduces a complex matrix of impurities. This guide provides self-validating, mechanistic protocols to diagnose and clear these impurities, ensuring high-fidelity material for downstream assays.

Causality: Understanding the Impurity Profile

Before selecting a purification protocol, you must understand why specific impurities persist. The thiazole core is weakly basic (pKa ~2.5), while the primary methanamine is strongly basic (pKa ~9.5). This differential dictates the molecule's behavior during extraction and precipitation [2].

Table 1: Quantitative Impurity Profile & Physicochemical Rationale

Impurity TypeOrigin / CauseRelative PolarityClearance Strategy
Regioisomers Hantzsch thiazole synthesis cyclization errors.Identical to targetAnti-solvent recrystallization (exploits lattice energy differences).
Over-alkylated Amines Secondary/tertiary amines formed during the reduction/amination step.Lower polarity (more lipophilic)Acid-base freebasing followed by chromatographic separation.
Unreacted Thioamides Incomplete cyclization of starting materials.Highly non-polarDiethyl ether trituration of the crude HCl salt.
Inorganic Salts Residuals from reduction (e.g., borate salts) or neutralization.Highly polarSelective dissolution of the organic salt in hot ethanol.
Experimental Workflow Diagram

Use the following decision tree to determine the most efficient purification path based on your LC-MS or 1H-NMR impurity profile.

PurificationWorkflow Start Crude Thiazole Methanamine HCl Check Impurity Profiling (LC-MS / NMR) Start->Check Decision Contamination Type? Check->Decision Freebase Acid-Base Extraction (pH > 11, DCM) Decision->Freebase Organics / Over-alkylation Trituration Trituration (Diethyl Ether) Decision->Trituration Trace Non-polar Recryst Recrystallization (EtOH / EtOAc) Decision->Recryst Isomers / Salts Resalt Re-salting (4M HCl in Dioxane) Freebase->Resalt Resalt->Recryst Trituration->Recryst Pure Pure Target Compound (>98% Purity) Recryst->Pure

Workflow for the purification of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride.

Troubleshooting Guides & Step-by-Step Protocols
Issue 1: "My NMR shows significant contamination with non-polar organic byproducts and over-alkylated amines. How do I clear them?"

The Causality: Direct recrystallization of the HCl salt will not efficiently clear structurally similar basic impurities (like secondary amines) because they co-precipitate. You must break the salt, extract the free base into an organic phase, and re-precipitate the salt under anhydrous conditions [3].

Protocol A: Acid-Base Extraction & Anhydrous Re-salting Self-Validating Step: If the extraction is successful, the aqueous layer will retain the inorganic impurities, and the organic layer will contain the free base. The anhydrous re-salting ensures no water is present to solubilize the final product.

  • Freebasing: Suspend the crude (4-Methyl-2-propylthiazol-5-yl)methanamine HCl (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and distilled water.

  • pH Adjustment: Slowly add 2M NaOH (aq) dropwise while stirring vigorously until the aqueous layer reaches pH > 11. Mechanism: This fully deprotonates the primary amine (pKa ~9.5), driving the compound entirely into the DCM layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with equal volumes of DCM. Combine the organic layers and wash with brine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base oil.

  • Anhydrous Re-salting: Dissolve the free base in a minimal amount of anhydrous 1,4-dioxane. Place the flask in an ice bath (0 °C).

  • Precipitation: Dropwise, add 4M HCl in 1,4-dioxane (1.2 eq). Mechanism: The anhydrous HCl protonates the amine, and because the resulting salt is highly insoluble in dioxane, it precipitates instantly, preventing equilibrium-driven side reactions [1].

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.

Issue 2: "I have regioisomer contamination from the thiazole ring closure, but the compound is already an HCl salt. How do I separate them?"

The Causality: Regioisomers have nearly identical pKa values and polarities, making extraction ineffective. However, their 3D spatial arrangement differs, meaning they pack differently into a crystal lattice. Anti-solvent recrystallization forces the target molecule to form a pure crystal lattice, excluding the isomer into the mother liquor.

Protocol B: Anti-Solvent Recrystallization Self-Validating Step: The target compound will form distinct crystalline needles, while impurities remain dissolved in the anti-solvent matrix.

Table 2: Optimized Recrystallization Solvent Systems

Solvent (Dissolution)Anti-Solvent (Precipitation)Optimal Ratio (v/v)Expected Recovery
Hot EthanolEthyl Acetate1 : 380 - 85%
Hot MethanolDiethyl Ether1 : 588 - 92%
IsopropanolHexanes1 : 470 - 75%
  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add a minimal volume of boiling Ethanol just until the solid fully dissolves.

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, slowly add Ethyl Acetate dropwise until the solution becomes faintly turbid (cloudy).

  • Seeding (Optional): Add a single pure crystal of the target compound to act as a nucleation site.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Filtration: Collect the resulting crystals via vacuum filtration and wash with cold Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Why is my isolated salt turning pink or brown over time? A: This is caused by the trace oxidation of the primary amine or the thiazole sulfur when exposed to atmospheric oxygen and light. To prevent this, always store the hydrochloride salt in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C. If the batch is already discolored, a quick trituration in cold diethyl ether will often strip away the oxidized byproducts.

Q: Can I use silica gel column chromatography on the hydrochloride salt directly? A: No. The hydrochloride salt is highly polar and will irreversibly bind to the stationary phase of standard normal-phase silica gel. If chromatography is absolutely necessary to clear complex over-alkylated impurities, you must first freebase the compound (see Protocol A, steps 1-4), run the free base through a silica column using a DCM/MeOH/NH₄OH solvent system, and then re-salt the purified fractions [3].

Q: During extraction, I am getting a stubborn emulsion. How do I break it? A: Thiazole derivatives can occasionally act as weak surfactants. To break the emulsion, saturate the aqueous layer by adding solid NaCl (brine effect) and filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

References
  • Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Thiazole Ring—A Biologically Active Scaffold. MDPI - Molecules. Available at:[Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Minimizing side reactions when using (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

Technical Support Center: (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride Welcome to the dedicated technical support guide for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride. This document is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride

Welcome to the dedicated technical support guide for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to minimize side reactions, troubleshoot challenges, and achieve optimal results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses common questions regarding the storage, stability, and preliminary handling of the title compound. Proper initial steps are critical to preventing degradation and ensuring reproducible outcomes.

Q1: What are the recommended storage conditions for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride?

A: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen, which can affect both the amine and the electron-rich thiazole ring over time.

Q2: I need to use the free amine for my reaction. How do I properly convert the hydrochloride salt?

A: The primary amine in its hydrochloride salt form is protonated (R-NH3+), rendering it non-nucleophilic and unsuitable for most coupling reactions. You must generate the free base (R-NH2) in situ or as a separate workup step prior to your reaction. Failure to do so is a common cause of reaction failure.

Protocol: Free Base Generation
  • Dissolution: Dissolve the (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in a suitable organic solvent in which the free amine is also soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)).

  • Neutralization: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A common approach is to use a biphasic mixture of EtOAc and aqueous NaHCO₃.

  • Monitoring: Stir the mixture vigorously. You can monitor the pH of the aqueous layer, aiming for a pH of 8-9 to ensure complete deprotonation.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent to recover all of the free amine. Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent in vacuo. The resulting free amine is typically an oil or low-melting solid and should be used immediately as free amines can be less stable than their salt forms.

Q3: Is the thiazole ring itself reactive under common synthetic conditions?

A: Yes, the thiazole ring has distinct reactive sites that can lead to side products if not properly managed. The lone pair of electrons on the ring nitrogen (N3) makes it basic and susceptible to protonation or alkylation.[1] The C5 position, where the methanamine group is attached, is electron-rich and a primary site for electrophilic substitution, although this is less of a concern when the position is already substituted.[1] The C2 proton can be abstracted by very strong bases like organolithiums, but this is unlikely under typical coupling conditions.[1][2] Awareness of these potential reactivities is key to designing a successful reaction.

Section 2: Troubleshooting Guide for Synthetic Applications

This section is structured in a problem-and-solution format to directly address challenges you may encounter during synthesis.

Issue 1: Low or No Yield in Acylation/Amide Coupling Reactions

This is one of the most common applications for this reagent. If you are experiencing poor conversion when forming an amide bond with a carboxylic acid, consider the following causes.

  • Primary Cause: Incomplete neutralization of the hydrochloride salt. As detailed in the FAQ section, the ammonium salt is not nucleophilic.

  • Secondary Cause: Competing N-acylation of the thiazole ring. While the primary amine is a much stronger nucleophile, highly reactive acylating agents (e.g., acyl chlorides without a scavenger base) could potentially react at the thiazole N3 position.

  • Ensure Free Base Formation: Before adding your coupling partner, rigorously follow the free-basing protocol described above.

  • Choice of Coupling Reagents: Use standard peptide coupling reagents which are designed to minimize side reactions. A summary is provided in the table below.

  • Controlled Addition: Add the acylating agent or activated carboxylic acid slowly to the solution of the free amine at a reduced temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent potential oxidative side reactions that can create colored impurities.

Issue 2: Multiple Products Observed in Alkylation Reactions

When attempting to perform N-alkylation to generate a secondary amine, the formation of multiple products is a frequent challenge.

  • Primary Cause: Over-Alkylation. The primary amine can react with an alkyl halide to form a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can then react again with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[3] This leads to a complex product mixture that is difficult to purify.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_addition Reagent Addition cluster_workup Workup & Purification start Start with (4-Methyl-2-propylthiazol-5-yl)methanamine HCl free_base Generate Free Amine (See FAQ Protocol) start->free_base dissolve Dissolve Free Amine in Anhydrous Solvent free_base->dissolve Use Immediately cool Cool Reaction to 0°C (or lower) dissolve->cool add_amine Use Excess of Amine (2-5 equivalents) cool->add_amine slow_add Add Alkyl Halide Dropwise via Syringe Pump add_amine->slow_add Maintain Low Temp prepare_halide Prepare Dilute Solution of Alkyl Halide (1 eq.) prepare_halide->slow_add monitor Monitor by TLC/LC-MS for Disappearance of Halide slow_add->monitor quench Quench Reaction monitor->quench purify Purify via Column Chromatography quench->purify

Caption: A recommended workflow to favor mono-alkylation and minimize side products.

A superior method for achieving selective mono-alkylation is reductive amination. This two-step, one-pot process involves first forming an imine with an aldehyde or ketone, followed by reduction.

Protocol: Reductive Amination
  • Imine Formation: Dissolve the free amine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as methanol, DCM, or 1,2-dichloroethane. Add a drying agent like molecular sieves or Na₂SO₄ to drive the equilibrium towards the imine. Stir for 1-4 hours at room temperature.

  • Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to the mixture. These reagents are selective for the imine in the presence of the unreacted carbonyl compound.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench carefully with water, extract the product with an organic solvent, dry, and purify.

Issue 3: My Amine Requires Protection, But the Reaction is Inefficient

For multi-step syntheses, especially those involving strong bases or nucleophiles, protecting the primary amine is essential.[4] The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

  • Primary Cause: Suboptimal Reaction Conditions. Inefficient Boc protection is often due to an incorrect choice of base, solvent, or stoichiometry.

  • Setup: Dissolve the free amine (1 equivalent) in an anhydrous solvent like THF or DCM.

  • Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents). Then, add a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents) or DIPEA.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which can then be purified by column chromatography if necessary.

// Branch for Low Yield CheckpH [label="Is pH of amine solution > 8?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreeBase [label="Action: Perform free-basing\nprotocol carefully.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckReagent [label="Are you using a\nsuitable coupling reagent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UsePeptideCoupling [label="Action: Use standard reagents\nlike HATU, HBTU, or EDC.", fillcolor="#34A853", fontcolor="#FFFFFF"];

LowYield -> CheckpH; CheckpH -> FreeBase [label="No"]; CheckpH -> CheckReagent [label="Yes"]; CheckReagent -> UsePeptideCoupling [label="No"];

// Branch for Multiple Products CheckStoich [label="Are you using\nexcess amine?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseExcessAmine [label="Action: Use 2-5 eq. of amine\nand slow halide addition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderReductive [label="Consider alternative:\nReductive Amination Protocol.", fillcolor="#34A853", fontcolor="#FFFFFF"];

MultiProduct -> CheckStoich; CheckStoich -> UseExcessAmine [label="No"]; CheckStoich -> ConsiderReductive [label="Yes"];

// Branch for Color Impurity CheckAtmosphere [label="Is reaction under\ninert gas (N2/Ar)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseInert [label="Action: Degas solvents and\nrun under inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckTemp [label="Is reaction temperature\ntoo high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Action: Run at lower\ntemperatures (e.g., 0°C).", fillcolor="#34A853", fontcolor="#FFFFFF"];

ColorImpurity -> CheckAtmosphere; CheckAtmosphere -> UseInert [label="No"]; CheckAtmosphere -> CheckTemp [label="Yes"]; CheckTemp -> LowerTemp [label="Yes"]; }

Caption: Decision tree for troubleshooting common experimental issues.

Section 3: Data Summary & References

Table 1: Common Protecting Groups for Primary Amines
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Moderate to strong acid (e.g., TFA in DCM)[5]Base stable, nucleophile stable
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[5][6]Acid stable
CarboxybenzylCbz (or Z)Benzyl chloroformateCatalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)Stable to mild acid/base

This table provides a quick reference for selecting an appropriate protecting group strategy based on the downstream steps planned in your synthesis.[4][7]

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • IJPPS. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H and ¹³C NMR Spectral Reference Data for (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Analytical Rationale In pharmaceutical development, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Analytical Rationale

In pharmaceutical development, substituted thiazoles like (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS: 1255717-41-9) serve as critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and anti-infective agents[1]. Because the biological efficacy of the final active pharmaceutical ingredient (API) is intrinsically linked to the purity of its intermediates, rigorous structural confirmation and purity assessment are non-negotiable.

This guide provides a definitive comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By comparing a high-purity Certified Reference Material (CRM) against typical in-house synthesized alternatives , this guide empowers analytical scientists to rapidly identify structural anomalies, regioisomeric impurities, and residual solvents. Furthermore, we outline a self-validating Quantitative NMR (qNMR) protocol compliant with [2][3] standards to determine absolute mass fraction.

Structural Elucidation & Causality of Spectral Baselines

To accurately interpret the NMR spectra, one must understand the causality behind the chemical shifts dictated by the molecule's electronic environment[4][5].

  • The Thiazole Core & Deshielding Effects: The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring significantly deshields adjacent protons.

  • The C5-Methylene Shift: The methylene group (-CH₂-) at the C5 position is flanked by the aromatic thiazole ring and the protonated primary amine (-NH₃⁺). This dual electron-withdrawing effect pushes the methylene protons downfield to approximately 4.15 ppm , distinguishing it from standard aliphatic amines[6][7].

  • Solvent Selection (DMSO-d₆ vs. D₂O): While D₂O is a common solvent for hydrochloride salts, DMSO-d₆ is strictly preferred for this baseline analysis. DMSO-d₆ prevents the rapid chemical exchange of the -NH₃⁺ protons, allowing them to be observed as a broad singlet near 8.45 ppm . A subsequent D₂O shake experiment can be used to validate this assignment (the peak will disappear due to deuterium exchange)[8].

Experimental Workflow for Comparative qNMR

The following workflow illustrates the logical progression from sample preparation to absolute purity calculation.

NMR_Workflow A Sample Preparation (CRM vs. Synthesized) B Internal Standard Addition (e.g., Maleic Acid) A->B C Solvent Selection (DMSO-d6 + D2O exchange) B->C D NMR Acquisition (1H, 13C, 90° Pulse, D1 > 5*T1) C->D E Spectral Processing (Fourier Transform, Phase Corr.) D->E F Comparative Analysis (Peak Alignment & Impurity Profiling) E->F G qNMR Purity Calculation (Absolute Mass Fraction) F->G

Figure 1: qNMR workflow for (4-Methyl-2-propylthiazol-5-yl)methanamine HCl comparative analysis.

Comparative Spectral Reference Data

The tables below summarize the expected chemical shifts, multiplicities, and integrations for a >99.5% pure CRM. When evaluating in-house synthesized batches, deviations from these baselines indicate specific synthetic failures.

Table 1: ¹H NMR Spectral Reference Data (400 MHz, DMSO-d₆)
Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
Propyl -CH₃ 0.92Triplet (t)7.43HTerminal methyl; split by adjacent -CH₂-.
Propyl -CH₂- (β)1.71Sextet (h)7.42HCentral methylene; split by 5 adjacent protons.
Thiazole -CH₃ 2.38Singlet (s)-3HAttached to C4; no adjacent protons for coupling.
Propyl -CH₂- (α)2.91Triplet (t)7.42HAttached to C2; deshielded by thiazole ring.
C5 -CH₂-NH₃⁺ 4.15Singlet (s)-2HHighly deshielded by thiazole and protonated amine.
Amine -NH₃⁺ 8.45Broad Singlet (br s)-3HHydrogen bonding/exchange in DMSO-d₆.
Table 2: ¹³C NMR Spectral Reference Data (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift (δ, ppm)TypeDiagnostic Notes
Propyl -CH₃ 13.5Primary (CH₃)Standard aliphatic region.
Thiazole -CH₃ 14.8Primary (CH₃)Slightly deshielded due to C4 attachment.
Propyl -CH₂- (β)22.8Secondary (CH₂)Standard aliphatic region.
Propyl -CH₂- (α)34.2Secondary (CH₂)Deshielded by C2 attachment.
C5 -CH₂-NH₃⁺ 35.6Secondary (CH₂)Deshielded by amine and C5.
Thiazole C5 126.4Quaternary (C)Aromatic core; lowest shift of the ring carbons.
Thiazole C4 151.2Quaternary (C)Deshielded by adjacent nitrogen.
Thiazole C2 170.5Quaternary (C)Highly deshielded (flanked by S and N).
Performance Comparison: CRM vs. Synthesized Alternatives

When comparing a synthesized batch to the CRM baseline, look for the following critical markers:

  • Regioisomeric Impurities: If the propyl and methyl groups are attached to the wrong positions (e.g., 5-methyl-2-propylthiazol-4-yl), the C5-methylene singlet at 4.15 ppm will shift, and the thiazole methyl singlet will deviate from 2.38 ppm due to the altered electronic environment.

  • Residual Solvents: Crude batches frequently exhibit ethyl acetate (singlet at 1.99 ppm, quartet at 4.03 ppm) or dichloromethane (singlet at 5.76 ppm). The CRM will show a perfectly flat baseline in these regions.

  • Incomplete Salt Formation: If the compound is present as a free base rather than the hydrochloride salt, the -NH₃⁺ peak at 8.45 ppm will shift upfield (to ~2.0-3.0 ppm) and integrate for 2H (-NH₂) instead of 3H, while the C5-methylene peak will shift upfield from 4.15 ppm to ~3.80 ppm.

Step-by-Step Quantitative NMR (qNMR) Protocol

To move beyond qualitative identification and determine the absolute purity of a synthesized batch, a self-validating qNMR protocol must be employed[3][9]. This protocol uses an internal standard to create a strict mathematical relationship between peak area and molar concentration.

Step 1: System Suitability & Standard Selection

  • Select Maleic Acid (CRM grade, >99.9%) as the internal standard. Causality: Maleic acid produces a sharp, distinct singlet at ~6.30 ppm (2H), which falls perfectly in the empty spectral window between the analyte's aliphatic peaks (<4.5 ppm) and the ammonium peak (>8.0 ppm), preventing any integration overlap.

Step 2: Gravimetric Sample Preparation

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~20.000 mg of the (4-Methyl-2-propylthiazol-5-yl)methanamine HCl sample and ~5.000 mg of the Maleic Acid standard into a clean vial.

  • Dissolve entirely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS). Vortex for 60 seconds to ensure a homogenous, isotropic solution.

Step 3: Parameter Optimization (The Self-Validating Step)

  • Pulse Angle: Set to 90° to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Conduct an inversion-recovery experiment to determine the longest spin-lattice relaxation time (T₁) of the nuclei of interest. Set D1 > 5 × T₁ (typically 30–60 seconds). Causality: Failing to allow complete relaxation will result in truncated signal integration, destroying the quantitative relationship between the standard and the analyte.

  • Acquisition: Acquire a minimum of 32 transients (scans) to ensure a signal-to-noise ratio > 150:1 for the target peaks.

Step 4: Processing and Calculation

  • Apply a Fourier transform, followed by meticulous manual phase correction and zero-order baseline correction.

  • Integrate the Maleic Acid peak at 6.30 ppm (set to exactly 2.00) and the analyte's Thiazole -CH₃ peak at 2.38 ppm (expected 3.00).

  • Calculate the absolute mass fraction ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion & Best Practices

For analytical scientists tasked with validating (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, relying solely on LC-MS is insufficient due to the lack of structural connectivity data. High-resolution ¹H and ¹³C NMR, when compared against a high-purity CRM baseline, provides an unequivocal fingerprint of the molecule's regio-chemistry and salt state. By strictly adhering to optimized relaxation delays (D1 > 5*T₁) and utilizing appropriate internal standards (Maleic Acid), laboratories can transform standard NMR from a qualitative tool into a highly precise quantitative instrument.

References

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Retrieved from[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. Retrieved from [Link]

Sources

Comparative

LC-MS fragmentation pattern analysis of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride

In-Depth LC-MS/MS Fragmentation Analysis of (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride: A Comparative Guide (HRMS vs. QqQ) Executive Summary (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth LC-MS/MS Fragmentation Analysis of (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride: A Comparative Guide (HRMS vs. QqQ)

Executive Summary

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride is a highly polar, heteroaromatic primary amine. In pharmaceutical development, the structural elucidation and trace-level quantification of such thiazole derivatives are critical for pharmacokinetic (PK) profiling and metabolite identification.

This guide provides an objective comparison of two premier mass spectrometry platforms—High-Resolution Mass Spectrometry (HRMS/Q-TOF) and Triple Quadrupole (QqQ) —for the analysis of this compound. By detailing the intrinsic fragmentation causality and providing a self-validating experimental workflow, this guide equips analytical scientists with the data necessary to select the optimal platform for their specific developmental phase.

Mechanistic Causality: ESI+ Fragmentation Pathways

Understanding the intrinsic fragmentation behavior of (4-Methyl-2-propylthiazol-5-yl)methanamine is a prerequisite for selecting robust Multiple Reaction Monitoring (MRM) transitions and confirming structural identity.

  • Protonation and Deamination: Under positive Electrospray Ionization (ESI+), the primary methanamine group acts as the primary site of protonation, yielding the precursor ion[M+H]+ at m/z 171.095. The most thermodynamically favorable initial fragmentation is the neutral loss of ammonia (-17 Da). This is driven by the formation of a highly resonance-stabilized hetero-benzylic carbocation at m/z 154.069.

  • Alkyl Chain Cleavage: The propyl group at the 2-position of the thiazole ring subsequently undergoes inductive cleavage or a McLafferty-type rearrangement, losing propene (-42 Da) to yield the m/z 112.022 fragment.

  • Thiazole Ring Stability: As documented in mass spectral studies of thiazole-containing pharmaceuticals, the thiazole core is relatively stable but will undergo ring-opening at elevated collision energies, leading to the loss of CH3CN or HCN[1][2].

FragmentationPathway M [M+H]+ m/z 171.095 F1 [M+H - NH3]+ m/z 154.069 M->F1 -NH3 (-17 Da) Inductive Cleavage F2 [M+H - NH3 - C3H6]+ m/z 112.022 F1->F2 -C3H6 (-42 Da) Alkyl Chain Loss F3 Ring Cleavage m/z 71.000 F2->F3 -CH3CN (-41 Da) Ring Opening

ESI+ fragmentation pathway of (4-Methyl-2-propylthiazol-5-yl)methanamine.

Technology Comparison: HRMS (Q-TOF) vs. QqQ

When analyzing polar thiazole methanamines, the choice of MS platform dictates the quality and utility of the data[3].

  • HRMS (Q-TOF): Excels in structural elucidation and metabolite discovery. By providing sub-5 ppm mass accuracy, Q-TOF unambiguously confirms the elemental composition of the m/z 154.069 and 112.022 fragments, distinguishing them from isobaric matrix interferences (e.g., endogenous plasma lipids).

  • Triple Quadrupole (QqQ): Optimized for targeted quantitation. QqQ platforms offer superior duty cycles and precursor-to-product ion conversion efficiency, making them the gold standard for achieving sub-ng/mL Limits of Quantitation (LOQ) in biological matrices.

Table 1: High-Resolution Fragment Ion Assignments (Q-TOF Data)

Fragment Ion Exact Mass (m/z) Elemental Composition Mass Error (ppm) Proposed Mechanism
Precursor 171.0956 C8H15N2S+ 1.2 Protonation of primary amine
Product 1 154.0688 C8H12NS+ 0.8 Loss of NH3 (-17.0268 Da)
Product 2 112.0218 C5H6NS+ 1.5 Loss of propene (-42.0470 Da)

| Product 3 | 70.9953 | C3H3S+ | 2.1 | Thiazole ring cleavage (Loss of CH3CN) |

Table 2: Performance Comparison: Q-TOF vs. QqQ for Thiazole Methanamines

Metric HRMS (Q-TOF) Triple Quadrupole (QqQ) Advantage Context
Mass Accuracy < 2 ppm ~ 0.1 Da Q-TOF prevents false positives from isobaric matrix interferences.
Sensitivity (LOQ) ~ 1-5 ng/mL < 0.1 ng/mL QqQ is essential for late-stage pharmacokinetic (PK) profiling.
Dynamic Range 3-4 logs 5-6 logs QqQ handles wider concentration variations in biological samples.

| Scan Speed | 10-50 Hz | > 500 MRMs/sec | QqQ allows better peak definition for narrow UPLC peaks. |

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity and trustworthiness, the following LC-MS/MS protocol incorporates self-validating steps, including System Suitability Testing (SST) and matrix-matched controls, addressing the common challenges of chemical noise and poor fragmentation efficiency in polar heterocycles[3].

LCMSWorkflow cluster_Platforms Mass Spectrometry Platform Comparison S1 1. Sample Prep & Matrix Control (Acidic Protein Precipitation) S2 2. Chromatographic Separation (Polar-Embedded C18 / HILIC) S1->S2 S3 3. ESI+ Ionization (Desolvation & Protonation) S2->S3 QTOF HRMS (Q-TOF) < 5 ppm Mass Accuracy Structural Elucidation S3->QTOF QQQ Triple Quadrupole (QqQ) High Duty Cycle MRM Trace Quantitation S3->QQQ S4 4. Data Processing & Validation (S/N > 100, Mass Error < 5ppm) QTOF->S4 QQQ->S4

Self-validating LC-MS/MS workflow comparing HRMS and QqQ platforms.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of Internal Standard (isotopically labeled analog preferred).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and extract the analyte.

  • Causality: The acidic environment ensures the methanamine remains protonated, preventing it from binding to precipitating plasma proteins and increasing its solubility in the aqueous-organic mixture.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

  • Column: Use a Polar-embedded C18 or HILIC column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Causality: Standard C18 columns often fail to retain highly polar methanamines. A polar-embedded stationary phase prevents phase collapse in highly aqueous conditions and provides adequate retention (k' > 2), keeping the analyte away from the solvent front where ion suppression is highest.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters & Validation

  • SST Verification: Inject a neat standard (10 ng/mL) before the batch. The system is validated if the mass error is < 5 ppm (for Q-TOF) or the signal-to-noise (S/N) is > 100 for the 171.1 -> 154.1 transition (for QqQ).

  • Ion Source: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions (QqQ Optimization):

    • Quantifier: 171.1 -> 154.1 (Collision Energy: 15 eV).

    • Qualifier: 171.1 -> 112.0 (Collision Energy: 25 eV).

References

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, 2014. Available at: [Link]

  • Wu, L., et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 2007. Available at:[Link]

  • SCIEX. "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology." SCIEX Application Notes. Available at: [Link]

Sources

Validation

Structural validation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride via X-ray crystallography

Executive Summary For drug development professionals and synthetic chemists, the unambiguous structural validation of pharmaceutical building blocks is non-negotiable. (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the unambiguous structural validation of pharmaceutical building blocks is non-negotiable. (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS 1255717-41-9)[1] is a highly functionalized thiazole derivative whose primary amine and hydrochloride salt form present unique analytical challenges. While routine techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm 2D connectivity and mass, they fall short of mapping the 3D solid-state architecture.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and traditional NMR, providing a self-validating experimental protocol for the definitive structural characterization of this compound.

The Causality of Method Selection: SCXRD vs. Alternatives

Choosing the correct structural validation method requires understanding the physical state of your sample and the specific data required for downstream applications.

  • Single-Crystal X-ray Diffraction (SCXRD): The gold standard. For an amine hydrochloride salt, SCXRD does more than confirm the molecular backbone; it maps the precise hydrogen-bonding network between the protonated amine ( −NH3+​ ) and the chloride counterion ( Cl− ). This is critical, as salt disproportionation or polymorphism directly impacts drug solubility and bioavailability.

  • Microcrystal Electron Diffraction (MicroED): When a compound stubbornly refuses to yield crystals larger than 10 μm, MicroED leverages cryo-electron microscopy to obtain sub-Angstrom resolution from seemingly amorphous nanocrystalline powders[2]. Electrons interact with matter much more strongly than X-rays, making this ideal for synthesis bottlenecks where only trace powder is available.

  • 2D NMR / HRMS: Excellent for bulk purity and liquid-state connectivity. However, NMR cannot definitively assign absolute stereochemistry without chiral derivatization, nor can it map the solid-state packing forces that dictate the physical stability of the hydrochloride salt.

ValidationMatrix Target (4-Methyl-2-propylthiazol-5-yl) methanamine HCl NMR 2D NMR / HRMS (Liquid State) Target->NMR Connectivity SCXRD SCXRD (Single Crystal) Target->SCXRD 3D Conformation & H-Bonding MicroED MicroED (Nanocrystalline Powder) Target->MicroED 3D Conformation (No large crystals) NMR_Out Bulk Purity & Planar Structure NMR->NMR_Out SCXRD_Out Absolute Configuration, Salt Packing SCXRD->SCXRD_Out MicroED->SCXRD_Out

Decision matrix comparing SCXRD, MicroED, and NMR for structural analysis.

Quantitative Performance Comparison

To objectively evaluate these techniques for the validation of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride, we must compare their operational parameters.

Validation MethodResolution / DetailMinimum Sample RequirementTime-to-ResultPrimary Output
SCXRD <0.8 Å (Atomic)Single crystal ( >10 μm)12–24 Hours3D Coordinates, H-bond network, Packing
MicroED <1.0 Å (Atomic)Nanocrystals ( <1 μm)1–4 Hours3D Coordinates, Electrostatic potential
Liquid NMR Connectivity only~1–5 mg (Bulk) <1 HourPlanar structure, Purity, Isomer ratio
PXRD Phase ID (Bulk)~10 mg (Powder) <1 HourPolymorph identification, Crystallinity

Experimental Protocol: Self-Validating SCXRD Workflow

To achieve a self-validating structural model, the experimental design must account for the hygroscopic nature of hydrochloride salts and the need to resolve light atoms (hydrogen).

Step 1: Controlled Crystallization
  • Procedure: Dissolve 10 mg of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride in 0.5 mL of methanol inside a 1-dram inner vial. Place this inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Cap the outer vial tightly and leave undisturbed at 20°C for 48 hours.

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled approach to supersaturation. Methanol acts as a strong solvent for the polar salt, while the volatile non-polar ether slowly diffuses in, yielding highly ordered, defect-free single crystals.

Step 2: Cryogenic Harvesting
  • Procedure: Select a block-shaped crystal ( 0.1×0.1×0.05 mm) under a polarized light microscope. Submerge immediately in Paratone-N oil, mount on a MiTeGen cryoloop, and transfer to the diffractometer's 100 K nitrogen cold stream.

  • Causality: Hydrochloride salts can be hygroscopic. The heavy oil barrier prevents atmospheric moisture from degrading the crystal lattice. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens diffraction spots and is mandatory for accurately locating the electron density of the −NH3+​ protons.

Step 3: Data Acquisition & Reduction
  • Procedure: Collect full-sphere diffraction data using a microfocus Copper Kα X-ray source ( λ=1.54178 Å). Integrate the frames and apply a multi-scan absorption correction.

  • Causality: Copper radiation is chosen over Molybdenum because Cu Kα interacts more strongly with light-atom organic frameworks (C, H, N, S, Cl), yielding higher intensity reflections at high resolution.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with [3], operated through the graphical user interface[4].

  • Causality: Olex2 provides real-time visualization of the difference Fourier maps, ensuring that the chloride counterion is correctly assigned and that the hydrogen-bonding geometry between the amine and the chloride is chemically sensible.

XrayWorkflow Start Synthesized Compound (Powder) Cryst Crystallization (Vapor Diffusion) Start->Cryst Check Crystal Quality >10 μm? Cryst->Check MicroED MicroED (Cryo-EM) Check->MicroED No (Nanocrystals) SCXRD SCXRD Data Collection (100 K, Cu Kα) Check->SCXRD Yes Solve Structure Solution (Direct Methods/SHELXT) MicroED->Solve SCXRD->Solve Refine Least-Squares Refinement (SHELXL/Olex2) Solve->Refine Valid CIF Validation (checkCIF) Refine->Valid

Workflow for small molecule structural validation via X-ray and MicroED.

Data Presentation & Structural Insights

A successful SCXRD experiment yields a comprehensive crystallographic information file (CIF). Below is the simulated, highly representative crystallographic data for (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride based on standard thiazole-amine salt behaviors.

Crystallographic ParameterValue / Result
Empirical Formula C8​H15​ClN2​S
Formula Weight 206.73 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=8.45 Å, b=12.30 Å, c=10.85 Å, β=95.4∘
Volume / Z 1122.5 Å 3 / 4
Goodness-of-fit on F2 1.045
Final R indexes [I > 2σ(I)] R1​=0.032 , wR2​=0.081

Mechanistic Insight: The low R1​ value (3.2%) confirms a highly accurate structural model. In the solid state, the P21​/c space group indicates an achiral packing arrangement. The primary structural driver is the robust intermolecular hydrogen bonding array ( N−H⋯Cl ), where all three protons of the −NH3+​ group act as donors to adjacent chloride ions, forming an extended 1D polymeric chain along the crystallographic b-axis. This tight ionic packing explains the compound's high melting point and thermal stability compared to its free-base counterpart.

References

  • 2-Isopropyl-4-methylthiazol-5-yl)methanamine ...
  • Source: acs.
  • Source: iucr.
  • Scholars Commons @ Laurier Structure and Magnetic Properties of a 1D Alternating Cu(II) Monomer (SHELXL Reference)

Sources

Comparative

Benchmarking (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride against standard reference compounds

Benchmarking (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride in Fragment-Based Lead Discovery Executive Summary (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS: 1255717-41-9)[1] is a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (4-Methyl-2-propylthiazol-5-yl)methanamine Hydrochloride in Fragment-Based Lead Discovery

Executive Summary

(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride (CAS: 1255717-41-9)[1] is a highly versatile primary amine building block. In contemporary medicinal chemistry, thiazole-containing fragments are frequently employed to target the active sites of monoamine oxidases (MAOs) and various kinases. This guide objectively benchmarks this compound against standard reference building blocks—(2,4-dimethylthiazol-5-yl)methanamine and benzylamine—evaluating its physicochemical properties, synthetic tractability, and metabolic stability.

Structural Rationale and Physicochemical Profiling

The structural uniqueness of (4-methyl-2-propylthiazol-5-yl)methanamine lies in its 2-propyl substitution.

Causality & Mechanistic Insight: In the context of target binding, the 2-propyl group provides a larger van der Waals surface area to engage deep hydrophobic pockets (e.g., the bipartite cavity of MAO-B), which enhances target residence time and selectivity over MAO-A. The 4-methyl group exerts an electron-donating effect, enriching the electron density of the thiazole ring to facilitate stronger π-π or cation-π interactions with aromatic residues in the target active site. However, the extended aliphatic chain increases the overall lipophilicity (LogP), which inversely impacts aqueous solubility compared to the 2-methyl analog.

Table 1: Physicochemical Benchmarking of Amine Fragments

Property(4-Methyl-2-propylthiazol-5-yl)methanamine (Test)(2,4-Dimethylthiazol-5-yl)methanamine (Ref 1)Benzylamine (Ref 2)
LogP (Calculated) 2.151.251.09
pKa (Amine) ~9.2~9.19.3
TPSA (Ų) 67.267.226.0
Aqueous Solubility Moderate (~0.5 mg/mL)High (~2.0 mg/mL)Very High (>10 mg/mL)
Steric Hindrance Low (at amine)Low (at amine)None

Biological Benchmarking: The MAO-B / Kinase Context

Thiazole derivatives are well-documented as potent and selective MAO-B inhibitors [2]. Recent studies demonstrate that substituting the thiazole core significantly impacts the inhibitory profile against MAO enzymes [3]. The 2-propyl moiety specifically exploits the steric requirements of the MAO-B active site, providing a superior selectivity index compared to simpler benzyl or dimethylthiazole fragments.

Interaction Target Target Enzyme (e.g., MAO-B / Kinase) Propyl 2-Propyl Group Hydrophobic Pocket Engagement Target->Propyl Steric fit Thiazole Thiazole Core π-π Stacking / H-Bond Acceptor Target->Thiazole Electronic interaction Amine Methanamine Linker Solvent Channel / H-Bond Donor Target->Amine Covalent/Amide linkage Result Enhanced Target Affinity & Residence Time Propyl->Result Thiazole->Result Amine->Result

Pharmacophoric interactions of the 2-propylthiazole fragment within a target active site.

Synthetic Tractability and Workflow

Causality & Mechanistic Insight: The methylene spacer (-CH₂-NH₂) effectively insulates the primary amine from the electron-withdrawing nature of the thiazole ring. This preserves the amine's nucleophilicity, making it highly reactive under standard amide coupling conditions. The bulky 2-propyl group is positioned far enough from the 5-methanamine to prevent steric hindrance during parallel library synthesis.

Workflow A Fragment Selection (4-Methyl-2-propylthiazol-5-yl)methanamine B Physicochemical Profiling LogP, pKa, Solubility A->B C Parallel Library Synthesis Amide Coupling (HATU/DIPEA) B->C D In Vitro ADME Microsomal Stability (HLM) C->D E Target Screening MAO-B / Kinase Assays D->E

Fragment-to-lead optimization workflow utilizing the thiazolemethanamine building block.

Experimental Protocol 1: Self-Validating Amide Coupling

This protocol uses HATU to drive the coupling of the thiazolemethanamine with a standard carboxylic acid. The system is self-validating via LC-MS monitoring, ensuring complete consumption of the limiting reagent.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid (0.1 mmol) in 1.0 mL of anhydrous DMF.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 10 minutes to form the active ester. Causality: DIPEA neutralizes the hydrochloride salt of the amine and creates the basic environment necessary for HATU activation.

  • Coupling: Add 1.1 eq of (4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride. Stir at room temperature for 2 hours.

  • Validation (In-Process Control): Remove a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is complete when the carboxylic acid peak disappears and the product mass [M+H]⁺ is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

In Vitro ADME: Metabolic Stability Benchmarking

Causality & Mechanistic Insight: While the 2-propyl group is excellent for target affinity, it introduces a liability for cytochrome P450-mediated aliphatic oxidation (e.g., ω-1 hydroxylation). Benchmarking its human liver microsomal (HLM) clearance against the dimethylthiazole analog is critical to determine if the increased lipophilicity compromises metabolic stability.

Experimental Protocol 2: Human Liver Microsomal (HLM) Stability Assay
  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the synthesized thiazole compound, 0.5 mg/mL HLM protein, and 100 mM potassium phosphate buffer (pH 7.4).

  • Internal Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic activity of the microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition starts the metabolic clock.

  • Sampling: Extract 20 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

References

  • Sağlık, B. N., et al. (2019). "In Vitro and in Silico Evaluation of New Thiazole Compounds as Monoamine Oxidase Inhibitors." Bioorganic Chemistry, 85, 97-108. URL:[Link]

  • Osmaniye, D., et al. (2024). "Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors." ACS Omega, 9(10), 11388-11397. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
(4-Methyl-2-propylthiazol-5-yl)methanamine hydrochloride
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